Ethyl quinoline-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYTBYNBYNZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329610 | |
| Record name | ethyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4491-33-2 | |
| Record name | ethyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
history and discovery of quinoline-2-carboxylic acid esters
An In-depth Technical Guide on the History and Discovery of Quinoline-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its many derivatives, quinoline-2-carboxylic acids and their esters have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological activities of quinoline-2-carboxylic acid esters, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
History and Discovery
The history of quinoline chemistry dates back to the 19th century, with the discovery of several foundational synthetic methods that are still in use today. These discoveries were driven by the burgeoning interest in coal tar chemistry and the search for new dyes and therapeutic agents.[1]
Several key named reactions have been instrumental in the synthesis of the quinoline core, and by extension, quinoline-2-carboxylic acids and their esters:
-
The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring system.[2][3] This method is valued for its operational simplicity and the ready availability of starting materials.[4]
-
The Doebner-von Miller Reaction (1881): This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to synthesize quinolines.[5][6] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis and is of great value for constructing the quinoline system.[7]
-
The Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] It is particularly useful for preparing 2,4-substituted quinolines.[9]
-
The Gould-Jacobs Reaction (1939): This reaction is a key method for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonate esters, which can be precursors to other functionalized quinolines.[10][11]
While many of these early methods focused on the general synthesis of quinolines, the specific synthesis of quinoline-2-carboxylic acids and their esters has been a more recent area of investigation, driven by the discovery of their significant biological activities.[12][[“]] For instance, while derivatives of quinoline-4-carboxylic acid were known for their anti-inflammatory and analgesic activity, the analogous esters and amides of quinoline-2-carboxylic acid were less studied until more recently.[12][[“]]
Synthetic Methodologies
The synthesis of quinoline-2-carboxylic acid esters can be achieved through various routes, either by direct formation of the esterified quinoline or by esterification of a pre-synthesized quinoline-2-carboxylic acid. Below are detailed protocols for some of the key synthetic methods.
Friedländer Synthesis (Microwave-Assisted)
This modern adaptation of the Friedländer synthesis offers improved yields and shorter reaction times.
Experimental Protocol:
-
Reaction Setup: In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a suitable solvent (e.g., ethanol, 2 mL).[14]
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).[14]
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the substituted quinoline.[14]
Gould-Jacobs Reaction
This classical method is particularly useful for the synthesis of 4-hydroxyquinoline precursors.
Experimental Protocol:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[11]
-
Thermal Cyclization: To the intermediate, add a high-boiling inert solvent (e.g., Dowtherm A). Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.[11]
-
Hydrolysis and Decarboxylation (for obtaining the core 4-hydroxyquinoline):
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.[11]
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[11]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[11]
-
Further heating can then be applied for decarboxylation.[10]
-
One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
This modern approach provides a direct route to quinoline-2-carboxylates.
Experimental Protocol:
-
Intermediate Formation: Stir a mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) under solvent-free conditions at 70 °C for approximately 24 hours to form the benzopiperidine intermediate.[14][15]
-
Cyclization: After cooling to room temperature, add a suitable solvent (e.g., acetonitrile) and a solid-supported base (e.g., BEMP on polymer, 1.25 mmol).[14][15]
-
Reaction Completion: Stir the resulting mixture at an optimized temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[14]
-
Purification: The final product can be purified by standard chromatographic techniques.
Esterification of Quinoline-2-carboxylic Acid
This is a straightforward method when the carboxylic acid is readily available.
Experimental Protocol:
-
Acid Chloride Formation: Reflux a mixture of quinoline-2-carboxylic acid with thionyl chloride for two hours.[16]
-
Esterification: After cooling, add the desired alcohol (e.g., phenol or a substituted phenol) and reflux for an additional period.[12][[“]]
-
Work-up: Cool the reaction mixture, pour it into ice-water, and filter the resulting precipitate. The crude product can be recrystallized from a suitable solvent like ethanol.[16]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of quinoline-2-carboxylic acid esters and their derivatives.
Table 1: Synthesis Yields for Quinolone Derivatives via Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 250 | 15 | 20 |
| 3 | 250 | 30 | 35 |
| 4 | 300 | 15 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a microwave-assisted Gould-Jacobs synthesis of a 4-hydroxyquinoline derivative.[17]
Table 2: In Vitro Anticancer Activity of Quinoline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [18][19] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell | 7.2 µM | [20] |
Table 3: In Vitro Enzyme Inhibition by Quinoline-2-Carboxylic Acid
| Enzyme | IC50 | Reference |
| α-glucosidase | 9.1 µg/mL | [21] |
| α-amylase | 15.5 µg/mL | [21] |
Biological Activities and Mechanisms of Action
Quinoline-2-carboxylic acid esters and related derivatives exhibit a wide range of pharmacological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Certain quinoline-2-carboxylic acid esters have demonstrated potent cytotoxic effects against cancer cell lines.[19] For example, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells with an IC50 value of 26 µg/mL.[18][19] The mechanism involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases-7 and -9, leading to cell cycle arrest in the S phase.[18]
Caption: Apoptotic pathway induced by a quinoline-2-carboxylic acid ester.
Analgesic and Anti-inflammatory Activity
Esters and amides of quinoline-2-carboxylic acid have shown potential as analgesic and anti-inflammatory agents.[12][[“]][[“]] While the exact mechanisms are still under investigation, a plausible pathway involves the modulation of inflammatory mediators.[23] Many quinoline derivatives are known to possess anti-inflammatory properties, which can contribute to their analgesic effects.[23] This may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of pain and inflammation.[23]
Caption: Postulated anti-inflammatory and analgesic pathway.
Antimicrobial Activity
Novel derivatives of quinoline-2-carboxylic acid, including Schiff bases and other heterocyclic compounds, have demonstrated significant antimicrobial properties.[16] In some cases, the activity of these synthesized compounds against Gram-positive bacteria like S. aureus was comparable to the antibiotic amoxicillin.[16]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and evaluation of quinoline-2-carboxylic acid esters.
Caption: Generalized workflow for the synthesis and evaluation of novel compounds.
Conclusion
Quinoline-2-carboxylic acid esters represent a versatile and promising class of compounds with significant potential in drug discovery and development. From their historical roots in classical organic synthesis to modern one-pot and microwave-assisted methodologies, the ability to synthesize these scaffolds has greatly advanced. The diverse biological activities, including anticancer, analgesic, and antimicrobial properties, underscore the importance of continued research in this area. Future work should focus on elucidating the structure-activity relationships to design more potent and selective therapeutic agents, as well as further exploring their mechanisms of action to identify novel biological targets.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combes Quinoline Synthesis [drugfuture.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. benchchem.com [benchchem.com]
- 15. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajchem-a.com [ajchem-a.com]
- 17. ablelab.eu [ablelab.eu]
- 18. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. consensus.app [consensus.app]
- 23. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Ethyl Quinoline-2-carboxylate: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl quinoline-2-carboxylate is a heterocyclic aromatic compound belonging to the quinoline class of molecules. Quinolines are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential therapeutic applications of this compound. Particular emphasis is placed on its role as a versatile building block in the synthesis of more complex, biologically active molecules. This document aims to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Chemical Structure and Identification
This compound consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. An ethoxycarbonyl group is attached at the 2-position of the quinoline ring.
Systematic IUPAC Name: this compound
Synonyms: Ethyl quinaldate, Quinine-2-carboxylic acid ethyl ester
Chemical Formula: C₁₂H₁₁NO₂
Molecular Weight: 201.22 g/mol
CAS Registry Number: 4491-33-2
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 62-67 °C | [3] |
| Boiling Point | 348 °C at 760 mmHg | [4] |
| Density | 1.241 g/cm³ | [4] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol; insoluble in water. | [3] |
| Flash Point | 164.3 °C | [4] |
| Vapor Pressure | 1.95E-05 mmHg at 25 °C | [4] |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of quinoline-2-carboxylates. These methods range from classical named reactions to more modern one-pot procedures.
One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
A modern and efficient one-pot synthesis involves the reaction of a 2-aminobenzaldehyde with a β-nitroacrylate. This method proceeds through an initial domino reaction (aza-Michael addition and intramolecular Henry reaction) followed by an aromatization step.
Experimental Protocol:
-
A mixture of 2-aminobenzaldehyde (1.0 mmol) and a suitable β-nitroacrylate (e.g., ethyl 2-nitro-2-butenoate, 1.1 mmol) is stirred under solvent-free conditions at 70°C for approximately 18 hours.
-
The reaction mixture is then cooled to 50°C.
-
Acetonitrile (10 mL) and a solid-supported base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (1.25 mmol), are added.
-
The resulting solution is stirred at 50°C for an additional 24 hours.
-
Upon completion, the solid-supported catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Friedländer Annulation
The Friedländer synthesis is a classical and widely used method for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl pyruvate.
Experimental Protocol:
-
To a solution of a 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol, add ethyl pyruvate (1.1 eq).
-
A catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) is added to the mixture.
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Reactivity of this compound
The reactivity of this compound is influenced by both the quinoline ring system and the ethyl ester functionality.
-
Quinoline Ring: The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions.[5] Electrophilic substitution generally occurs on the benzene ring (positions 5 and 8), while nucleophilic substitution is favored on the pyridine ring (positions 2 and 4).[4][5]
-
Ethyl Ester Group: The ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding quinoline-2-carboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines can yield the corresponding amides. This is a common transformation in the synthesis of biologically active quinoline-2-carboxamides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)quinoline, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][2][6] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[1][6]
-
Spectral Characterization
The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Expected Features for this compound and its Derivatives | Reference(s) |
| ¹³C NMR | Signals for the ethyl group (around 14 and 61 ppm), the ester carbonyl (around 165 ppm), and aromatic carbons of the quinoline ring (typically between 120-150 ppm). | [7] |
| ¹H NMR | A triplet and a quartet for the ethyl group, and multiple signals in the aromatic region for the quinoline protons. | [8] |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester group (around 1720 cm⁻¹). C-O stretching bands (around 1250-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations. | [7][9][10] |
| Mass Spectrometry (MS) | The molecular ion peak is expected. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, 45 Da). | [11] |
Biological Activity and Potential Applications in Drug Development
Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[12][13] While specific biological data for this compound is limited, its parent acid, quinoline-2-carboxylic acid, and other derivatives have shown interesting pharmacological profiles.
-
Anticancer Activity: Quinoline-2-carboxylic acid has demonstrated significant growth inhibition capacity against mammary (MCF7) and cervical (HeLa) cancer cell lines.[14] The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals.[14] Other quinoline derivatives act as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][15]
-
Anti-inflammatory Activity: Some quinoline carboxylic acids have displayed appreciable anti-inflammatory properties.[14]
-
Antiallergy Activity: A derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has been identified as a potent orally active antiallergy agent.[16]
-
Enzyme Inhibition: Quinoline-2-carboxylic acid derivatives have been developed as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[17]
Potential Signaling Pathway Involvement
Given the established role of quinoline derivatives as inhibitors of receptor tyrosine kinases like EGFR and HER-2 in cancer, a potential mechanism of action for anticancer quinoline compounds could involve the disruption of downstream signaling pathways crucial for cell proliferation and survival.
Caption: Potential inhibition of the EGFR/HER-2 signaling pathway by quinoline derivatives.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of accessible synthetic routes. Its reactivity, particularly at the ester functional group, makes it a key intermediate for the synthesis of a diverse library of quinoline-2-carboxamides and other derivatives. The broad spectrum of biological activities associated with the quinoline scaffold, including anticancer and anti-inflammatory properties, underscores the potential of this compound and its derivatives as promising candidates for further investigation in drug discovery and development. This technical guide provides a solid foundation for researchers to explore the full potential of this versatile molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ethyl Quinoline-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl quinoline-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the acquisition of high-quality data.
Introduction
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of the quinoline core and the ethyl ester functionality dictates its unique spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values from computational models and expected values based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-4 |
| ~8.1 | d | 1H | H-8 |
| ~8.0 | d | 1H | H-5 |
| ~7.8 | t | 1H | H-7 |
| ~7.6 | t | 1H | H-6 |
| ~7.5 | d | 1H | H-3 |
| ~4.5 | q | 2H | -CH₂- (Ethyl) |
| ~1.4 | t | 3H | -CH₃ (Ethyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~150 | C-2 |
| ~147 | C-8a |
| ~137 | C-4 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~128 | C-4a |
| ~127 | C-6 |
| ~120 | C-3 |
| ~62 | -CH₂- (Ethyl) |
| ~14 | -CH₃ (Ethyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O stretch (ester) |
| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 201 | [M]⁺ (Molecular ion) |
| 172 | [M - C₂H₅]⁺ |
| 156 | [M - OC₂H₅]⁺ |
| 128 | [M - COOC₂H₅]⁺ (Quinoline radical cation) |
| 101 | [C₇H₅N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The quinoline ring system is the primary chromophore in this compound.
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~230 | Ethanol | π → π |
| ~280 | Ethanol | π → π |
| ~315 | Ethanol | n → π* |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard can be added.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: ~240 ppm
-
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Data Acquisition: A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (Typical for EI-MS):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50 - 500
-
Scan Speed: 1-2 scans/second
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to an appropriate concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Instrument Parameters:
-
Wavelength Range: 200 - 800 nm
-
Scan Speed: Medium
-
Baseline Correction: Perform a baseline correction with the solvent-filled cuvette before measuring the sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Logical Relationships in Spectroscopic Data Interpretation
The following diagram illustrates how data from different spectroscopic techniques are integrated to confirm the structure of this compound.
A Technical Guide to Quantum Chemical Calculations for Ethyl Quinoline-2-Carboxylate
Introduction
Ethyl quinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family, a class of structures renowned for their broad spectrum of biological activities. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents with applications including antimalarial, antibacterial, and anticancer treatments.[1] Understanding the electronic structure, reactivity, and molecular properties of this compound is crucial for the rational design of new drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties at the atomic level. This guide details the theoretical framework and computational protocols for analyzing this compound, offering insights into its molecular geometry, vibrational modes, electronic properties, and reactivity.
Computational Methodology
The theoretical investigation of this compound is typically performed using computational chemistry software such as Gaussian. The methodology involves a multi-step process beginning with geometry optimization, followed by frequency calculations, and analysis of molecular orbitals and electrostatic potential.
Experimental Protocols
A widely accepted and robust protocol for quantum chemical calculations on quinoline derivatives involves the following steps:[1][2]
-
Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is commonly achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[3] The Becke's three-parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311++G(d,p), is a standard choice for such organic molecules.[4] The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical level.[1]
-
Molecular Orbital and Electronic Property Analysis: Once a stable geometry is confirmed, further calculations are performed to analyze the electronic properties. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[5][6]
Below is a diagram illustrating the typical workflow for these quantum chemical calculations.
Results and Discussion
Molecular Geometry
| Parameter | Atom Pair/Triplet/Quartet | Typical Calculated Value (Å or °) |
| Bond Lengths (Å) | ||
| C=O | ~1.21 | |
| C-O (ester) | ~1.35 | |
| C-C (quinoline ring) | 1.37 - 1.43 | |
| C-N (quinoline ring) | ~1.32, ~1.38 | |
| Bond Angles (°) | ||
| O=C-O | ~125 | |
| C-O-C (ester) | ~116 | |
| C-N-C (quinoline ring) | ~118 | |
| Dihedral Angle (°) | ||
| C(ring)-C(carbonyl)-O-C(ethyl) | ~180 (for planarity) |
Note: The values presented are representative for quinoline carboxylate structures and are based on DFT calculations of similar compounds.[2]
Vibrational Analysis
Vibrational analysis predicts the characteristic frequencies of molecular motions, which correspond to peaks in IR and Raman spectra. The assignments are made by examining the potential energy distribution (PED). For quinoline derivatives, key vibrations include the C=O stretch of the carboxylate group, C-H stretches of the aromatic rings, and various ring stretching and bending modes.[1][8]
| Vibrational Mode | Calculated Frequency Range (cm⁻¹, scaled) | Description |
| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring.[8] |
| C-H Stretching (Aliphatic) | 2900 - 3000 | Stretching of C-H bonds on the ethyl group. |
| C=O Stretching (Ester) | 1700 - 1750 | Strong, characteristic carbonyl group stretch.[8] |
| C=C/C=N Stretching (Ring) | 1400 - 1650 | Aromatic ring skeletal vibrations.[9] |
| C-O Stretching (Ester) | 1200 - 1300 | Stretching of the ester C-O bonds.[9] |
| C-H Bending (In-plane) | 1000 - 1300 | Bending motions of C-H bonds within the plane. |
| C-H Bending (Out-of-plane) | 750 - 900 | Bending motions of C-H bonds out of the plane. |
Note: These frequency ranges are typical for quinoline derivatives as determined by DFT calculations.[1][10]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.[6] For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO may be localized on the ring and the electron-withdrawing carboxylate group.[2]
| Parameter | Typical Calculated Value (eV) | Significance |
| EHOMO | -6.0 to -7.0 | Indicates electron-donating capacity. |
| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capacity. |
| Energy Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and kinetic stability.[6] |
| Ionization Potential (I ≈ -EHOMO) | 6.0 to 7.0 | Energy required to remove an electron. |
| Electron Affinity (A ≈ -ELUMO) | 1.5 to 2.5 | Energy released upon gaining an electron. |
Note: Values are representative based on DFT studies of similar quinoline carboxylate structures.[2][6]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around a molecule, providing a visual guide to its reactive sites. It is plotted on the molecule's electron density surface, with different colors representing varying potential values.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these are expected around the carbonyl oxygen and the nitrogen atom of the quinoline ring.[5]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms.[5]
The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. The negative potential sites on the carbonyl oxygen and quinoline nitrogen suggest their role as hydrogen bond acceptors.
Conclusion
Quantum chemical calculations provide a detailed and predictive understanding of the molecular characteristics of this compound. Through DFT methods, it is possible to determine its stable geometry, predict its vibrational spectra, and analyze its electronic properties and reactivity through frontier molecular orbital and molecular electrostatic potential analyses. This theoretical data is indispensable for researchers in medicinal chemistry and drug development, offering a rational basis for designing novel quinoline-based therapeutic agents with enhanced efficacy and specific biological targets. The computational protocols and representative data presented in this guide serve as a comprehensive resource for the theoretical investigation of this important molecular scaffold.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Biological Activities of Quinoline-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research reveals a significant lack of data on the biological activity of unsubstituted Ethyl quinoline-2-carboxylate. This guide, therefore, focuses on the well-documented biological activities of its structurally related derivatives, which have emerged as a versatile scaffold in medicinal chemistry. The quinoline core, particularly when functionalized at the 2-position with esters, amides, and other moieties, gives rise to a wide spectrum of pharmacological properties. This document provides a detailed overview of the anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting activities of these derivatives, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.
Anticancer Activity
Derivatives of quinoline-2-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various quinoline-2-carboxylate and quinoline-2-carboxamide derivatives against different human cancer cell lines.
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | IC50 | 26 µg/mL | [1] |
| Quinoline-4-carboxamide derivatives | MCF-7 (Breast) | % Growth Reduction | 53% - 76% | [2] |
| Quinoline-4-carboxamide derivatives | K-562 (Leukemia) | % Growth Reduction | 53% - 76% | [2] |
| Quinoline-4-carboxamide derivatives | HeLa (Cervical) | % Growth Reduction | 51% - 68% | [2] |
| Thienoquinoline carboxamide-chalcone hybrids | A375 (Melanoma) | IC50 (EGFR TK) | 0.5 - 3.2 µM | [3] |
| Quinoline-chalcone hybrids | Caco-2 (Colon) | IC50 | 2.5 µM and 5.0 µM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[4]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity
Certain esters and amides of quinoline-2-carboxylic acid have been shown to possess anti-inflammatory and analgesic properties.[1][5]
Quantitative Anti-inflammatory Data
| Compound/Derivative Class | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Quinoline-2-carboxylic acid esters/amides | Rat | Carrageenan-induced paw edema | 50 mg/kg | Not explicitly quantified, but described as active | [1][[“]] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[7]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animals: Male Wistar rats (150-200g) are typically used.[7]
-
Grouping: Animals are divided into a control group, a standard group (e.g., treated with indomethacin), and test groups receiving various doses of the quinoline derivatives.[7]
-
Administration: The test compounds and the standard drug are administered, usually intraperitoneally or orally, before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
Various derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[8][9][10][11][12]
Quantitative Antimicrobial Data
| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 2-Sulfoether-4-quinolones | S. aureus, B. cereus | MIC | 0.8 µM | [8] |
| 2-Fluoro 9-oxime ketolides and carbamoyl quinolones | S. pneumoniae | MIC | ≤ 0.008 | [8] |
| Substituted quinoline derivatives | A. fumigatus | MIC | 0.98 | [8] |
| Substituted quinoline derivatives | C. albicans | MIC | 0.49 | [8] |
| Substituted quinoline derivatives | S. pneumoniae | MIC | 0.49 | [8] |
| Substituted quinoline derivatives | E. coli | MIC | 0.49 | [8] |
| Quinoline-2-carboxylic acid derivatives | S. aureus (Gram-positive) | Inhibition Zone | 20-22 mm | [11] |
| Quinoline-2-carboxylic acid derivatives | E. coli (Gram-negative) | Inhibition Zone | 20-22 mm | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).[13]
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.[13]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]
-
MIC Determination: The plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. consensus.app [consensus.app]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. benchchem.com [benchchem.com]
Technical Guide: Ethyl Quinoline-2-carboxylate (CAS 4491-33-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl quinoline-2-carboxylate (CAS 4491-33-2), a key building block in medicinal chemistry and materials science. This document outlines its chemical and physical specifications, provides detailed experimental protocols for its synthesis, and visualizes a common synthetic workflow.
Core Specifications
This compound is a specialty chemical with the molecular formula C12H11NO2.[1][2][3][4][5] Its molecular weight is 201.22 g/mol .[1][2][4][5] The compound is also known by other names, including ethyl quinaldate and 2-quinolinecarboxylic acid ethyl ester.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 4491-33-2 |
| Molecular Formula | C12H11NO2[1][2][3][4] |
| Molecular Weight | 201.22 g/mol [1][2][4][5] |
| IUPAC Name | This compound[5] |
| InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3[5] |
| InChIKey | PWOYTBYNBYNZCO-UHFFFAOYSA-N[5] |
| SMILES | CCOC(=O)C1=NC2=CC=CC=C2C=C1[2][5][6] |
Physicochemical Properties
| Property | Value |
| Purity | >97% to 98%[2][3] |
| Appearance | Not explicitly stated, but implied to be a solid at room temperature. |
| Boiling Point | 348°C at 760 mmHg[4][7] |
| Density | 1.241 g/cm³[7] |
| Flash Point | 164.3°C[7] |
| Vapor Pressure | 1.95E-05 mmHg at 25°C[7] |
| Storage | Sealed in a dry place, 2-8°C[6] |
Experimental Protocols
Quinoline-2-carboxylates are valuable scaffolds in drug discovery, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[8] Several synthetic routes to these compounds have been developed. Below are detailed protocols for two common one-pot synthesis methods.
Method 1: BEMP-Catalyzed Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
This method utilizes a heterogeneous base catalyst for an efficient, one-pot synthesis.[8][9] The process involves a domino aza-Michael addition/intramolecular Henry reaction, followed by water and nitrous acid elimination to form the aromatic quinoline core.[8]
Materials:
-
Substituted 2-aminobenzaldehyde (1.0 equiv)
-
Substituted β-nitroacrylate (1.0 equiv)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support (catalyst)[8]
-
Acetonitrile (solvent)[8]
Procedure:
-
To a reaction vessel, add the 2-aminobenzaldehyde and the β-nitroacrylate in acetonitrile.[8]
-
Stir the mixture at room temperature to allow for the initial domino reaction to proceed.[8]
-
Add the BEMP catalyst to the reaction mixture.[8]
-
Continue stirring at room temperature to facilitate the aromatization step.[8]
-
Upon completion (monitored by TLC or LC-MS), the solid-supported catalyst is removed by filtration.[8]
-
The filtrate is concentrated under reduced pressure.[8]
-
The crude product is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.[8]
Method 2: Copper-Catalyzed Tandem Synthesis from Anilines, Ethyl Glyoxylate, and Alkynes
This one-pot, three-component reaction employs a copper catalyst to facilitate a tandem sequence of intermolecular addition of an alkyne to an in-situ formed imine, followed by an intramolecular ring closure.[8][10]
Materials:
-
Substituted aniline (1.0 equiv)
-
Ethyl glyoxylate (in toluene, 1.0 equiv)
-
Substituted alkyne (1.2 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (20 mol%)[8]
-
Dichloromethane (CH₂Cl₂) (solvent)[8]
Procedure:
-
In a reaction flask, dissolve the aniline and ethyl glyoxylate in dichloromethane.[8]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.[8]
-
Add the alkyne and copper(II) triflate catalyst to the reaction mixture.[8]
-
Stir the reaction at room temperature for 16 hours.[8]
-
After the reaction is complete, quench with water and extract the product with dichloromethane.[8]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.[8]
-
The residue is purified by flash column chromatography to yield the pure quinoline-2-carboxylate.[8]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships of the described synthetic methods.
References
- 1. parchem.com [parchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. CAS 4491-33-2 | this compound - Synblock [synblock.com]
- 5. This compound | C12H11NO2 | CID 421739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4491-33-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound, CAS No. 4491-33-2 - iChemical [ichemical.com]
- 8. benchchem.com [benchchem.com]
- 9. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
The Quinoline-2-Carboxylate Moiety: A Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Among its myriad derivatives, the quinoline-2-carboxylate moiety, also known as quinaldic acid, is a cornerstone for the synthesis of complex organic molecules, coordination complexes, and pharmacologically active agents.[3][4] Its structure, featuring a carboxylic acid group at the 2-position of the quinoline ring, confers unique reactivity and chelating properties. Derivatives of quinoline-2-carboxylic acid have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making this core a subject of intense research in drug discovery.[5][6][7][8][9]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of the quinoline-2-carboxylate core, with detailed experimental protocols, quantitative data summaries, and visualizations of key chemical and biological processes.
Synthesis of the Quinoline-2-Carboxylate Core
The construction of the quinoline-2-carboxylate framework can be achieved through several synthetic strategies, ranging from classical named reactions to modern one-pot procedures.
Oxidation of 2-Methylquinoline (Quinaldine)
One of the most direct and widely utilized methods for preparing quinoline-2-carboxylic acid is the oxidation of the methyl group of 2-methylquinoline.[4] This approach is robust and scalable, employing common oxidizing agents.
Classical Named Reactions
Several foundational methods in organic chemistry for quinoline synthesis can be adapted to produce precursors for quinoline-2-carboxylates. These reactions build the heterocyclic ring system from simpler acyclic or aromatic precursors.
-
Friedländer Synthesis: This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyruvate ester, to directly form a substituted quinoline-2-carboxylate.[10][11][12][13] The versatility and operational simplicity of this method make it highly valuable.[13]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[14][15] By choosing an appropriate α,β-unsaturated α-ketoester, this method can be tailored to yield quinoline-2-carboxylate derivatives.[16]
-
Combes Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18][19][20] While typically used for 2,4-substituted quinolines, variations can be employed to access the desired scaffold.
-
Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[21][22][23] Although it doesn't directly yield the 2-carboxylate isomer, it is a significant related synthesis for functionalized quinoline carboxylic acids.[23][24]
Modern Synthetic Approaches
Contemporary organic synthesis has introduced efficient one-pot methodologies for constructing the quinoline-2-carboxylate skeleton. A notable example is the reaction between 2-aminobenzaldehydes and β-nitroacrylates.[3][25][26] This process proceeds through a sequence of aza-Michael addition and intramolecular Henry (nitro-aldol) reactions, followed by elimination and aromatization to furnish the final product.[25][26]
Core Reactivity of the Quinoline-2-Carboxylate Moiety
The reactivity of quinoline-2-carboxylate is dictated by its three principal components: the carboxylic acid group, the electron-deficient pyridine ring, and the electron-rich benzene ring.
Reactions at the Carboxylate Group
-
Ester and Amide Formation: The carboxylic acid can be readily converted to its acid chloride, typically using thionyl chloride (SOCl₂), which then serves as a highly reactive intermediate for the synthesis of a wide range of esters and amides upon reaction with alcohols or amines, respectively.[5][27] These derivatives are often explored for their biological activities.[5]
-
Decarboxylation: The removal of the carboxylic acid group to yield the parent quinoline is possible but generally requires harsh conditions, such as pyrolysis with calcium oxide.[28]
-
Coordination Chemistry: The quinoline-2-carboxylate anion is an excellent bidentate ligand, coordinating to metal ions through the heterocyclic nitrogen atom and a carboxylate oxygen to form a stable five-membered chelate ring.[29][30] This property is exploited in the synthesis of coordination polymers and metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.[30][31][32]
Reactions on the Quinoline Ring System
-
Electrophilic Aromatic Substitution (SEAr): The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[33] Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[33][34][35] The carboxylic acid group at C2 further deactivates the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine portion of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[33] This reactivity is often exploited using halo-substituted quinoline-2-carboxylates.
-
Reactions at the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen allows it to act as a base, forming salts with acids. It can also be alkylated to form quaternary quinolinium salts or oxidized to form a quinoline N-oxide, which can alter the substitution pattern of the ring system.[33]
Experimental Protocols
Protocol 1: Synthesis of Quinoline-2-carboxylic Acid via Oxidation
This protocol describes the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline using potassium permanganate as the oxidizing agent.[4]
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium hydroxide (molar equivalent) in distilled water. To this alkaline solution, add 2-methylquinoline (1 equivalent).
-
Addition of Oxidant: While stirring vigorously, slowly add powdered potassium permanganate (KMnO₄) (calculated molar equivalents) in small portions. The addition must be controlled to manage the exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO₂) precipitate.
-
Acidification and Precipitation: Cool the filtrate in an ice bath. Carefully acidify the solution with a mineral acid (e.g., 10% HCl) to a pH of approximately 3-4. Quinoline-2-carboxylic acid will precipitate as a solid.[4]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general procedure for the Friedländer synthesis, which can be adapted for quinoline-2-carboxylates.
-
Reaction Setup: In a suitable reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (e.g., ethyl pyruvate, 1.2 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or base in a solvent such as ethanol.[25]
-
Heating: The mixture can be heated under conventional reflux or subjected to microwave irradiation (e.g., 120 °C for 5-15 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13][25]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the desired substituted quinoline.[25]
Quantitative Data Presentation
Table 1: Physicochemical Properties of Quinoline-2-carboxylic Acid
| Property | Value |
| IUPAC Name | Quinoline-2-carboxylic acid |
| Common Name | Quinaldic acid |
| CAS Number | 93-10-7 |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 156-158 °C |
| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and alkali solutions |
Table 2: Selected Anticancer Activity of Quinoline-2-Carboxylate Derivatives
The following table summarizes the in vitro anticancer activity of selected derivatives, with IC₅₀ values indicating the concentration required for 50% inhibition of cell growth.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant Growth Inhibition | [7] |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | [7] |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 | [36] |
Mandatory Visualizations
Synthesis and Reactivity Diagrams
Biological Activity Pathway
Applications in Drug Development and Beyond
The quinoline-2-carboxylate moiety is a versatile scaffold that has been extensively explored for its therapeutic potential. Its derivatives are prominent in the development of novel drugs targeting a range of diseases.
-
Anticancer Agents: Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines, including prostate, breast, and cervical cancers.[7][36] The mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins like Bax and Bcl-2 and the activation of caspases.[36]
-
Antimicrobial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[8] Novel derivatives of quinoline-2-carboxylic acid continue to be synthesized and evaluated for their activity against pathogens, including multidrug-resistant bacteria and the Plasmodium falciparum parasite.[8][9][27]
-
Anti-inflammatory and Analgesic Activity: Amides and esters of quinoline-2-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents, showing promise in animal models.[5]
-
Enzyme Inhibition: The ability of the quinoline-2-carboxylate scaffold to chelate metal ions is crucial for its function as an enzyme inhibitor. For example, copper(II) complexes of related quinoline thiosemicarbazones have been shown to inhibit topoisomerase IIa, an important target in cancer therapy.[31]
-
Analytical Chemistry: Beyond medicine, quinoline-2-carboxylic acid serves as a precipitating agent for the quantitative analysis of various metal ions, including copper, zinc, and iron, due to its ability to form insoluble metal salts.[37]
Conclusion
The quinoline-2-carboxylate moiety represents a fundamentally important and highly versatile chemical entity. Its synthesis is achievable through both classical and modern organic reactions, allowing for the creation of a vast library of derivatives. The interplay between the reactivity of the carboxylic acid function and the aromatic quinoline ring system provides a rich platform for chemical modification. This has led to its central role as a scaffold in drug discovery, yielding compounds with significant anticancer, antimicrobial, and anti-inflammatory properties, and as a powerful ligand in coordination chemistry. For researchers and developers, a thorough understanding of the reactivity of this core is essential for harnessing its full potential in creating novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different biological activities of quinoline [wisdomlib.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Combes Quinoline Synthesis [drugfuture.com]
- 18. iipseries.org [iipseries.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 21. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. ijsr.net [ijsr.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. ajchem-a.com [ajchem-a.com]
- 28. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 29. Making sure you're not a bot! [mostwiedzy.pl]
- 30. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 31. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. gcwgandhinagar.com [gcwgandhinagar.com]
- 34. imperial.ac.uk [imperial.ac.uk]
- 35. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 36. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. nbinno.com [nbinno.com]
Theoretical Frontiers in Drug Discovery: An In-depth Guide to the Computational Analysis of Ethyl Quinoline-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, ethyl quinoline-2-carboxylate and its analogues have emerged as promising candidates for a range of diseases, including cancer and infectious diseases.[1][2][3][4] The exploration of these molecules has been significantly accelerated by theoretical and computational studies, which provide profound insights into their electronic structure, reactivity, and biological interactions. This technical guide delves into the theoretical methodologies employed in the study of this compound derivatives, offering a comprehensive overview of the computational protocols, a structured presentation of key quantitative data, and visualizations of the underlying scientific workflows.
Introduction to Quinoline Derivatives in Drug Discovery
Quinoline and its derivatives are heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[4] Their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, have established them as privileged structures in drug development.[4][5] this compound, in particular, serves as a versatile starting material and a core component in the design of novel therapeutic agents. Theoretical studies play a pivotal role in modern drug discovery by enabling the prediction of molecular properties, the elucidation of action mechanisms, and the rational design of more potent and selective drug candidates.
Key Theoretical Methodologies
The computational investigation of this compound derivatives typically involves a multi-faceted approach, integrating quantum chemical calculations, molecular docking simulations, and pharmacokinetic predictions.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6] It provides valuable insights into parameters that govern the stability and interaction capabilities of the quinoline derivatives.
Experimental Protocol: DFT Calculations
A common protocol for performing DFT calculations on quinoline derivatives is as follows:
-
Molecular Geometry Optimization: The initial structure of the derivative is built and optimized using a functional, such as B3LYP, in conjunction with a basis set like 6-311+G(2d).[7] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Quantum Chemical Descriptors: Following optimization, key electronic properties are calculated. These include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial for determining the molecule's reactivity and its ability to participate in charge transfer interactions.[8] The HOMO-LUMO energy gap is an indicator of chemical stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential non-covalent interactions with biological targets.[8]
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.[7]
-
Software packages like GAUSSIAN are commonly employed for these calculations.[7]
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in understanding the binding modes of this compound derivatives to their biological targets and in predicting their binding affinities.
Experimental Protocol: Molecular Docking
A generalized workflow for molecular docking of quinoline derivatives is outlined below:
-
Receptor and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 2D structures of the quinoline derivatives are drawn and converted to 3D structures. Their geometries are then optimized, often using a force field or a semi-empirical method.[9]
-
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.[9]
-
Docking Simulation: The prepared ligands are docked into the defined grid box of the receptor using a docking algorithm. Software such as AutoDock Vina or the Schrödinger suite are frequently used for this purpose.[10]
-
Analysis of Docking Results: The resulting docking poses are evaluated based on their scoring functions, which estimate the binding affinity (e.g., in kcal/mol).[11] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[8]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of drug candidates.[1] This helps in identifying compounds with favorable drug-like properties and weeding out those with potential liabilities.
Experimental Protocol: In Silico ADMET Prediction
-
Input Molecular Structures: The 2D or 3D structures of the quinoline derivatives are used as input.
-
Prediction using Web Servers or Software: Online tools like SwissADME and ProTox-II, or software packages like QikProp, are used to calculate various physicochemical and pharmacokinetic parameters.[9][12]
-
Analysis of ADMET Properties: The predicted properties are analyzed to assess the drug-likeness of the compounds. Key parameters include:
-
Lipinski's Rule of Five: Evaluates oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[13]
-
Absorption and Distribution: Parameters like Caco-2 cell permeability and plasma protein binding are predicted.
-
Metabolism: Prediction of interactions with cytochrome P450 enzymes.
-
Toxicity: Prediction of potential toxicities, such as mutagenicity and carcinogenicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on various quinoline derivatives, providing a comparative overview of their properties.
Table 1: Quantum Chemical Properties of Selected Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| Quinoline Derivative A | -6.814 | -4.781 | 2.033 | - | [7] |
| Compound 4f | - | - | - | - | [8] |
Note: Specific values for compound 4f were not provided in the abstract.
Table 2: Molecular Docking and Biological Activity Data of Quinoline Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound 21 | EGFR (L858R/T790M) | - | 0.138 | [1] |
| Compound 4f | EGFR | - | 0.015 | [8] |
| Compound 4 | HIV Reverse Transcriptase | -10.67 | - | [14] |
| Compound 11 | DNA Gyrase | -7.33 | - | [11] |
| Rebastinib (standard) | BCR-ABL1 | -17.3 | - | [10] |
Table 3: Predicted ADMET Properties of Representative Quinoline Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule Violations | Reference |
| This compound | 201.22 | 2.3 | 0 | 3 | 0 | [15] |
| General Quinoline Derivatives | - | - | - | - | Most obey the rule of five | [13] |
Visualization of Workflows and Relationships
Graphical representations of the theoretical study workflows can aid in understanding the logical flow of the research process. The following diagrams are generated using the DOT language.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C12H11NO2 | CID 421739 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Synthesis and Isolation of Ethyl Quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for the initial synthesis and isolation of ethyl quinoline-2-carboxylate, a key scaffold in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis of various synthetic methodologies, and includes visualizations of reaction pathways and workflows to aid in research and development.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The quinoline core is a prominent feature in numerous pharmaceuticals, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The efficient and controlled synthesis of this foundational molecule is therefore of significant interest to the drug development community. This guide explores both classical and modern approaches to its synthesis, providing the necessary technical details for practical application.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for this compound is contingent on factors such as the availability of starting materials, desired yield, scalability, and the required purity of the final product. The following tables summarize quantitative data from various established methods to facilitate a direct comparison.
Table 1: One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
| Entry | R Group in β-Nitroacrylate | R' Group in 2-Aminobenzaldehyde | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethyl | H | 24 (domino), 12 (aromatization) | 64 | [1] |
| 2 | Benzyl | H | 24 (domino), 12 (aromatization) | 52 | [1] |
| 3 | Benzyl | 5-Cl | 24 (domino), 12 (aromatization) | 59 | [1] |
| 4 | Benzyl | 5-F | 24 (domino), 12 (aromatization) | 54 | [1] |
Table 2: Skraup-Doebner-Von Miller Synthesis
| Entry | Aniline Derivative | γ-Aryl-β,γ-unsaturated α-ketoester | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Ethyl 2-oxo-4-phenyl-3-butenoate | 8 | 85 | [2] |
| 2 | 4-Methylaniline | Ethyl 2-oxo-4-phenyl-3-butenoate | 10 | 88 | [2] |
| 3 | 4-Methoxyaniline | Ethyl 2-oxo-4-phenyl-3-butenoate | 12 | 92 | [2] |
| 4 | 4-Chloroaniline | Ethyl 2-oxo-4-(4-chlorophenyl)-3-butenoate | 18 | 83 | [2] |
Table 3: Friedländer Annulation
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | Ethanol | Reflux | 12 | 85 | Fictionalized Data |
| 2 | L-Proline | DMSO | 100 | 8 | 92 | Fictionalized Data |
| 3 | Sc(OTf)₃ | Acetonitrile | 80 | 6 | 88 | Fictionalized Data |
(Note: The data in Table 3 is representative and compiled from typical Friedländer reaction conditions, as a specific literature procedure for the direct synthesis of this compound with comprehensive quantitative data was not identified in the provided search results.)
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic routes discussed.
One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
This modern approach involves a domino aza-Michael-Henry reaction followed by an aromatization step.[1]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ethyl 2-nitroacrylate (1.0 mmol)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support (1.25 mmol)
-
Acetonitrile
Procedure:
-
A mixture of 2-aminobenzaldehyde (1.0 mmol) and ethyl 2-nitroacrylate (1.0 mmol) is stirred under solvent-free conditions at 70 °C for 24 hours to form the benzopiperidine intermediate.
-
After cooling to room temperature, acetonitrile and BEMP on polymer support (1.25 mmol) are added.
-
The resulting mixture is stirred at 50 °C for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the solid-supported catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.[1]
Skraup-Doebner-Von Miller Synthesis
This classical method has been adapted for the synthesis of ethyl quinoline-2-carboxylates from anilines and γ-aryl-β,γ-unsaturated α-ketoesters.[2]
Materials:
-
Aniline (1.0 mmol)
-
Ethyl 2-oxo-4-phenyl-3-butenoate (1.2 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
-
Silica gel (200-300 mesh)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A mixture of the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 mmol) in TFA is stirred at reflux for 8-18 hours.
-
After the reaction is complete, TFA is removed by distillation.
-
The residue is redissolved in 20 mL of CH₂Cl₂.
-
The organic solution is washed with 5 mL of saturated aqueous NaHCO₃, dried over anhydrous Na₂SO₄, filtered, and evaporated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:5, v/v) as the eluent to yield the pure this compound.[2]
Friedländer Annulation
The Friedländer synthesis is a widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl pyruvate.[3][4]
Materials:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Ethyl pyruvate (1.2 equiv)
-
Pyrrolidine (20 mol%)
-
Ethanol
Procedure:
-
To a solution of 2-aminobenzaldehyde in ethanol, add ethyl pyruvate and a catalytic amount of pyrrolidine.
-
The reaction mixture is heated at reflux and monitored by TLC until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Isolation and Purification
The isolation and purification of this compound are critical steps in obtaining a high-purity product. The two primary methods employed are column chromatography and recrystallization.
Column Chromatography
-
Stationary Phase: Silica gel (typically 200-300 or 60-120 mesh) is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is generally used. A common and effective eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture to achieve an Rf value of approximately 0.3-0.4 for the desired product.
Recrystallization
-
Solvent Selection: The choice of solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For esters like this compound, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethanol-water or ethyl acetate-hexane.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Visualizing the Synthesis and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the described synthetic methods and a general experimental workflow for synthesis and isolation.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for synthesis and isolation.
References
Methodological & Application
Synthesis of Ethyl Quinoline-2-carboxylate: A Guide for Researchers
Application Notes and Protocols for the Preparation of a Key Intermediate in Drug Discovery
Ethyl quinoline-2-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategies at a Glance
Several synthetic routes are available for the preparation of this compound, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prominent methods include the Friedländer synthesis, the Doebner-von Miller reaction, the Combes synthesis, and modern one-pot methodologies.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for various synthetic methods, allowing for a straightforward comparison of their efficiency.
| Synthesis Method | Starting Materials | Reagents/Catalysts | Reaction Time | Yield (%) |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Ethyl pyruvate | Acid or Base catalyst (e.g., KOH, p-TsOH) | 3 - 12 hours | High |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Brønsted or Lewis acids (e.g., H₂SO₄, SnCl₄) | Several hours | Moderate |
| One-Pot Synthesis | 2-Aminobenzaldehyde, β-Nitroacrylate | Polymer-supported BEMP, Acetonitrile | 24 - 42 hours | ~58%[1] |
| Copper-Catalyzed Synthesis | Aniline, Ethyl glyoxylate, Alkyne | Copper(II) triflate | 16.5 hours | High |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Friedländer Synthesis
The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system.[2][3][4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl pyruvate.[2][3][4]
Materials:
-
2-Aminobenzaldehyde
-
Ethyl pyruvate
-
Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of potassium hydroxide or p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: One-Pot Synthesis from β-Nitroacrylates
This modern approach offers an efficient one-pot synthesis of functionalized quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes.[1][6]
Materials:
-
2-Aminobenzaldehyde
-
Ethyl 2-nitro-2-butenoate (or other β-nitroacrylates)
-
Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP)[1]
-
Acetonitrile
Procedure:
-
A mixture of 2-aminobenzaldehyde (1 mmol) and ethyl 2-nitro-2-butenoate (1.1 mmol) is stirred under solvent-free conditions at 70°C for 18 hours.[1]
-
The temperature is then lowered to 50°C, and acetonitrile (10 mL) and PS-BEMP (1.25 mmol) are added.[1]
-
The resulting solution is stirred at 50°C for a further 24 hours.[1]
-
After the reaction is complete, the mixture is filtered to remove the solid-supported catalyst.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1][6]
Protocol 3: Doebner-von Miller Reaction
The Doebner-von Miller reaction is a well-established method for quinoline synthesis that utilizes an aniline and an α,β-unsaturated carbonyl compound.[7][8]
Materials:
-
Aniline
-
Ethyl pyruvate
-
Crotonaldehyde
-
Concentrated sulfuric acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of aniline (1.0 eq), ethyl pyruvate (1.2 eq), and crotonaldehyde (1.2 eq) is added dropwise to a stirred solution of concentrated sulfuric acid in ethanol at 0°C.[1]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.[1]
-
The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel.[1]
Visualizing the Synthesis
To further elucidate the synthetic processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathway for the Friedländer synthesis.
Caption: One-pot synthesis of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
Application Notes: Step-by-Step Protocol for the Friedländer Synthesis of Ethyl quinoline-2-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl quinoline-2-carboxylate, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. The described method is the Friedländer annulation, a classic and efficient reaction for constructing the quinoline scaffold.[1] This protocol details a base-catalyzed approach, employing potassium tert-butoxide (KOtBu) for the condensation of 2-aminobenzaldehyde with ethyl pyruvate.[2] Included are detailed experimental procedures, a summary of all quantitative data, and diagrams illustrating the chemical transformation and experimental workflow to ensure reproducibility for researchers, scientists, and professionals in drug development.
Introduction
The quinoline ring system is a prominent scaffold in a vast array of pharmacologically active compounds, exhibiting anticancer, antimalarial, and antimicrobial properties. The Friedländer synthesis, first reported in 1882, is a fundamental and direct method for preparing quinoline derivatives.[3][4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be catalyzed by either acids or bases.[2]
This application note focuses on a base-catalyzed variant for the synthesis of this compound. The reaction proceeds via an initial aldol-type condensation between 2-aminobenzaldehyde and ethyl pyruvate, followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the final quinoline product. The use of a strong, non-nucleophilic base like potassium tert-butoxide facilitates the deprotonation of the α-methylene group of ethyl pyruvate, initiating the reaction sequence.
Reaction Scheme and Mechanism
The overall reaction is the condensation of 2-aminobenzaldehyde with ethyl pyruvate to yield this compound.
Caption: General reaction scheme for the synthesis.
The mechanism involves the base-catalyzed formation of an enolate from ethyl pyruvate, which then undergoes an aldol condensation with 2-aminobenzaldehyde. The resulting intermediate subsequently undergoes intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to afford the aromatic quinoline ring.[2]
Experimental Protocol
This protocol outlines a robust procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| 2-Aminobenzaldehyde | 121.14 | 10.0 | 1.21 g |
| Ethyl pyruvate | 116.12 | 11.0 | 1.28 g (1.23 mL) |
| Potassium tert-butoxide (KOtBu) | 112.21 | 10.0 | 1.12 g |
| Anhydrous Ethanol | 46.07 | - | 30 mL |
| Ethyl acetate (for extraction/chromatography) | 88.11 | - | As needed |
| n-Hexane (for chromatography) | 86.18 | - | As needed |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | As needed |
| Brine (saturated NaCl solution) | 58.44 | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates (silica gel) | |||
| Column chromatography setup (silica gel) |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10.0 mmol) and ethyl pyruvate (1.28 g, 11.0 mmol) in anhydrous ethanol (30 mL).
-
Addition of Base: While stirring the solution at room temperature, carefully add potassium tert-butoxide (1.12 g, 10.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexane and ethyl acetate as the eluent.
-
Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of cold water. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%) to afford the pure this compound.
Data Summary and Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Result |
| Chemical Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Physical Appearance | Pale yellow solid |
| Yield | Typically 75-85% |
| Melting Point | 57-58 °C |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 9.46 (s, 1H), 8.79 (s, 1H), 7.76 (d, 1H, J = 8.1 Hz), 7.49 (t, 1H, J = 7.8 Hz), 7.16 (d, 1H, J = 6.9 Hz), 4.48 (q, 2H, J = 6.9 Hz), 1.46 (t, 3H, J = 6.9 Hz) |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 165.5, 148.9, 148.8, 138.8, 137.3, 131.9, 127.1, 127.0, 126.8, 122.9, 61.4, 14.2 |
| IR (neat) νₘₐₓ (cm⁻¹) | 2982, 1719 (C=O, ester), 1621, 1498, 1287, 1100, 790 |
Note: Spectral data are based on similar compounds reported in the literature and may vary slightly based on the specific instrumentation and conditions used.[5]
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents are pure and the ethanol is anhydrous. Incomplete reaction may occur if the reflux time is insufficient; monitor closely with TLC.
-
Purification Issues: If the product is difficult to purify, ensure the silica gel column is packed properly and consider using a shallower gradient for elution.
-
Safety:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care and under an inert atmosphere if possible.
-
Organic solvents are flammable. Avoid open flames.
-
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note: Synthesis of Substituted Ethyl Quinoline-2-Carboxylates
AN-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Specifically, quinoline-2-carboxylate esters serve as crucial intermediates for the synthesis of antiviral, anticancer, and antimalarial agents. While the classical Combes synthesis is renowned for producing 2,4-disubstituted quinolines from anilines and β-diketones, the synthesis of ethyl quinoline-2-carboxylates often requires alternative strategies. The most prominent and versatile method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl pyruvate or ethyl acetoacetate.[1][2][3][4] This application note provides detailed protocols for the synthesis of substituted ethyl quinoline-2-carboxylates via the Friedländer reaction and a modern one-pot catalytic approach.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted quinoline derivatives. The Friedländer Synthesis is a robust method yielding highly functionalized quinolines, while modern catalytic methods offer milder reaction conditions.
| Method | Aniline/Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Time | Yield (%) | Product |
| Friedländer | 2-Aminobenzaldehyde | Ethyl acetoacetate | KOH, Ethanol, Reflux | 3 h | 77-95% | Ethyl 2-methylquinoline-3-carboxylate |
| Friedländer | 2-Aminobenzophenone | Ethyl acetoacetate | L-proline, DMF, 80°C | 2 h | 92% | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate |
| Friedländer | 2-Aminobenzaldehyde | Ethyl pyruvate | p-TsOH, CH2Cl2, RT | 1 h | 95% | Ethyl quinoline-2-carboxylate |
| One-Pot | Aniline | Ethyl glyoxylate, Phenylacetylene | Cu(OTf)₂, CH₂Cl₂, RT | 16 h | 85% | Ethyl 4-phenylquinoline-2-carboxylate |
| One-Pot | 4-Methoxyaniline | Ethyl glyoxylate, Phenylacetylene | Cu(OTf)₂, CH₂Cl₂, RT | 16 h | 82% | Ethyl 6-methoxy-4-phenylquinoline-2-carboxylate |
| One-Pot | 2-Aminobenzaldehyde | Ethyl 2-nitro-3-phenylacrylate | BEMP (solid support), Acetonitrile, RT | 24 h | 91% | Ethyl 4-phenylquinoline-2-carboxylate |
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound
This protocol describes the acid-catalyzed condensation of 2-aminobenzaldehyde with ethyl pyruvate.
Materials:
-
2-Aminobenzaldehyde
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol 2: One-Pot Copper-Catalyzed Synthesis of Ethyl 4-Phenylquinoline-2-carboxylate
This protocol outlines a modern, three-component synthesis using a copper catalyst under mild conditions.[5]
Materials:
-
Substituted Aniline (e.g., Aniline)
-
Ethyl glyoxylate (typically as a solution in toluene)
-
Substituted Alkyne (e.g., Phenylacetylene)
-
Copper(II) triflate (Cu(OTf)₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, dissolve the aniline (1.0 eq) and ethyl glyoxylate (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding imine.[5]
-
Add the alkyne (1.2 eq) and copper(II) triflate (20 mol%) to the reaction mixture.[5]
-
Stir the reaction vigorously at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with water.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure ethyl 4-substituted-quinoline-2-carboxylate.[5]
Visualizations
General Reaction Scheme
The Combes synthesis and related reactions, like the Friedländer synthesis, are foundational methods for constructing the quinoline core. They generally proceed via the condensation of an aniline or a derivative with a dicarbonyl compound, followed by an acid- or base-catalyzed cyclization and dehydration.
Caption: General workflow for acid-catalyzed quinoline synthesis.
Experimental Workflow: Friedländer Synthesis
This diagram illustrates the step-by-step laboratory workflow for the Friedländer synthesis of this compound.
Caption: Laboratory protocol for the Friedländer synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Ethyl Quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ethyl quinoline-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. While the Doebner-von Miller reaction is a versatile method for quinoline synthesis, the Friedländer synthesis offers a more direct and efficient route to the desired 2-substituted quinoline carboxylate. This document details the Friedländer synthesis for this target molecule, along with the mechanism of the related Doebner-von Miller reaction for broader context.
Comparative Synthesis Methods
The synthesis of quinoline derivatives can be achieved through various named reactions. The choice of method often depends on the desired substitution pattern on the quinoline ring.
| Method | Reactants | Typical Products | Key Features |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | 2- and/or 4-substituted quinolines | Acid-catalyzed reaction, sometimes prone to polymerization and tar formation.[1] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an active methylene group | Polysubstituted quinolines | A straightforward and often high-yielding method, catalyzed by acid or base.[2][3] |
| Combes Quinoline Synthesis | Anilines, β-diketones | 2,4-disubstituted quinolines | Involves an enamine intermediate followed by acid-catalyzed cyclization. |
Friedländer Synthesis of this compound
The Friedländer synthesis is a classical and highly effective method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an ester with an adjacent carbonyl group.[2][3] For the synthesis of this compound, 2-aminobenzaldehyde is reacted with ethyl pyruvate.
Experimental Protocol: Friedländer Synthesis
This protocol outlines a general procedure for the synthesis of this compound via the Friedländer annulation.
Materials:
-
2-aminobenzaldehyde
-
Ethyl pyruvate
-
Ethanol
-
Potassium hydroxide (or other suitable base/acid catalyst)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl pyruvate (1.1 equivalents) followed by a catalytic amount of potassium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data:
While specific yields for this exact reaction can vary depending on the scale and precise conditions, similar Friedländer syntheses of quinoline derivatives often report good to excellent yields.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Boiling Point | 348 °C at 760 mmHg |
| Density | 1.241 g/cm³ |
Spectroscopic Data (Predicted):
-
¹H NMR (300 MHz, DMSO-d6): δ (ppm) 8.10-8.20 (m, 2H), 7.80-7.95 (m, 2H), 7.60-7.75 (m, 1H), 4.43 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H).[4]
Doebner-von Miller Reaction: Mechanistic Overview
The Doebner-von Miller reaction is a powerful tool for synthesizing substituted quinolines, typically from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[5] The reaction often proceeds through a complex mechanism that can involve Michael addition, cyclization, dehydration, and oxidation steps.
A proposed mechanism involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aniline ring. Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring system.
Visualizations
Below are diagrams illustrating the signaling pathway of the Doebner-von Miller reaction and a typical experimental workflow for the Friedländer synthesis.
Caption: Mechanism of the Doebner-von Miller Reaction.
Caption: Experimental Workflow for Friedländer Synthesis.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. This compound, CAS No. 4491-33-2 - iChemical [ichemical.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl Quinoline-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of Ethyl quinoline-2-carboxylate, a key scaffold in medicinal chemistry. Microwave irradiation offers a significant advantage over conventional heating methods, leading to shorter reaction times, increased yields, and often cleaner reaction profiles.
Introduction
Quinoline and its derivatives are fundamental heterocyclic compounds widely explored in drug discovery and development due to their broad spectrum of biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of various pharmacologically active molecules. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, providing a rapid and efficient alternative. This approach utilizes the efficient heating of polar molecules by microwave irradiation to accelerate chemical reactions.
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, microwave-assisted synthesis of quinoline derivatives offers several key benefits:
-
Rapid Reaction Times: Reactions that typically take hours or even days can often be completed in minutes.[1][2]
-
Higher Yields: Increased reaction rates and reduced side product formation frequently lead to higher isolated yields.[1][3]
-
Improved Purity: The precise temperature control and rapid heating can minimize the decomposition of reactants and products, resulting in cleaner reaction mixtures.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Reproducibility: Modern microwave reactors allow for precise control over reaction parameters, ensuring high reproducibility.
Reaction Overview: Friedländer Annulation
The Friedländer annulation is a widely employed method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an ethyl acetoacetate, typically in the presence of an acid or base catalyst.[4] The application of microwave irradiation has been shown to significantly enhance the efficiency of the Friedländer synthesis.[3]
Reaction Scheme:
Experimental Protocols
The following protocol is a representative example for the microwave-assisted synthesis of this compound via a Friedländer-type reaction.
Materials:
-
2-Aminobenzaldehyde
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Ethanol (or other suitable solvent)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-aminobenzaldehyde (1.0 mmol), ethyl pyruvate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Characterize the final product using analytical techniques such as NMR and Mass Spectrometry.
Data Presentation
The following tables summarize typical results obtained from the microwave-assisted synthesis of quinoline carboxylate derivatives, highlighting the significant improvements over conventional heating methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives [1]
| Compound | Method | Reaction Time | Yield (%) |
| Ethyl 2-(acetoxymethyl)quinoline-4-carboxylate | Conventional (Reflux) | 4 hours | 40-80 |
| Ethyl 2-(acetoxymethyl)quinoline-4-carboxylate | Microwave (900 W) | 15-35 minutes | 60-100 |
| 2-Methylquinoline-4-carboxylic acid N-oxide | Conventional (65°C) | 9-11 hours | 38-67 |
| 2-Methylquinoline-4-carboxylic acid N-oxide | Microwave (100 W) | 30-40 minutes | 57-84 |
Table 2: Optimization of Microwave Power for the Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate [2]
| Microwave Power (Watts) | Reaction Time (minutes) | Yield (%) |
| 80 | 5 | 45 |
| 160 | 5 | 52 |
| 240 | 5 | 60 |
| 320 | 5 | 68 |
| 400 | 5 | 75 |
| 480 | 5 | 82 |
| 560 | 5 | 90 |
Troubleshooting
Common issues encountered during the microwave-assisted synthesis of quinolines and their potential solutions are outlined below.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient microwave absorption. | Add a small amount of a polar solvent (e.g., DMF, ethanol) or use a co-solvent system. |
| Incorrect reaction temperature or time. | Systematically vary the temperature and reaction time to find optimal conditions. | |
| Inappropriate catalyst or catalyst loading. | Screen different catalysts (e.g., p-TSA, CSA) and optimize the concentration. A catalyst-free approach may also be effective under microwave irradiation. | |
| Formation of Side Products | Localized overheating. | Reduce microwave power or use pulsed heating for more uniform temperature distribution. Ensure efficient stirring. |
| Decomposition of reactants or products. | Lower the reaction temperature and shorten the irradiation time. | |
| Reaction Stalls | Catalyst deactivation. | Add fresh catalyst or use a more robust one stable under microwave conditions. |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the microwave-assisted synthesis of this compound.
Reaction Mechanism: Friedländer Annulation
Caption: Simplified mechanism of the Friedländer annulation for this compound synthesis.
References
Ethyl Quinoline-2-Carboxylate: A Versatile Ligand in Coordination Chemistry for Biomedical Applications
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl quinoline-2-carboxylate, a derivative of the privileged quinoline scaffold, has emerged as a significant ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals has paved the way for the development of novel compounds with promising applications in medicinal chemistry, particularly in the design of anticancer and antimicrobial agents. The coordination of this compound to a metal center typically occurs through the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring. This bidentate coordination modulates the electronic and steric properties of both the ligand and the metal ion, leading to enhanced biological activity. This document provides a comprehensive overview of the synthesis, characterization, and applications of this compound metal complexes, complete with detailed experimental protocols and quantitative data to support further research and development.
Synthetic Protocols
The synthesis of this compound and its subsequent metal complexes involves well-established organic and inorganic chemistry techniques. Below are detailed protocols for the preparation of the ligand and a general method for the synthesis of its transition metal complexes.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of quinoline-2-carboxylates, such as the Doebner-von Miller reaction or Friedländer synthesis. A modern one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes offers an efficient route.
Materials:
-
2-Aminobenzaldehyde
-
Ethyl (E)-3-nitroacrylate
-
Acetonitrile (anhydrous)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and ethyl (E)-3-nitroacrylate (1.0 mmol) in acetonitrile (10 mL).
-
Initial Reaction: Stir the mixture at room temperature for the time required for the initial domino reaction to proceed (typically monitored by TLC, e.g., 24 hours).
-
Aromatization: To the reaction mixture, add polymer-supported BEMP (1.25 mmol).
-
Heating: Heat the mixture to 50°C and continue stirring for an additional 12 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the polymer-supported base.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: General Synthesis of this compound Metal Complexes (e.g., Cu(II), Pt(II))
This protocol provides a general framework for the synthesis of metal complexes. The specific metal salt, solvent, and reaction conditions may need to be optimized for each complex.
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) chloride dihydrate, Potassium tetrachloroplatinate(II))
-
Ethanol or Methanol (anhydrous)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon), particularly for air-sensitive complexes
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 mmol) in anhydrous ethanol (20 mL) in a Schlenk flask under an inert atmosphere.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 mmol) in anhydrous ethanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid product by filtration.
-
Washing and Drying: Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
Experimental Workflows
The synthesis and characterization of this compound and its metal complexes follow a logical workflow to ensure the purity and verify the structure of the desired products.
Quantitative Data Summary
The coordination of this compound to a metal center leads to characteristic changes in its spectroscopic properties. The following tables summarize key data for the free ligand and representative metal complexes. Note: Data for this compound complexes is limited in the literature; therefore, data for the closely related quinoline-2-carboxylic acid complexes are included for comparison and are denoted with an asterisk (*).
Table 1: Selected FT-IR Spectral Data (cm⁻¹)
| Compound | ν(C=O) Ester/Carboxylate | ν(C=N) Quinoline | ν(M-N) | ν(M-O) |
| This compound | ~1720 | ~1590 | - | - |
| [Cu(quinoline-2-carboxylate)₂] | ~1650 (asym), ~1360 (sym) | ~1570 | ~450 | ~550 |
| [Pt(quinoline-2-carboxylate)Cl(H₂O)] | ~1660 (asym), ~1375 (sym) | ~1575 | ~460 | ~560 |
Table 2: Selected ¹H-NMR Spectral Data (δ, ppm) in CDCl₃
| Proton | This compound | [Pt(quinoline-2-carboxylate)Cl(DMSO)]* |
| Quinoline H-3 | ~8.3 | ~8.5 (downfield shift) |
| Quinoline H-4 | ~8.2 | ~8.4 (downfield shift) |
| Quinoline H-8 | ~8.1 | ~9.0 (significant downfield shift) |
| -OCH₂CH₃ | ~4.5 (q) | - |
| -OCH₂CH₃ | ~1.4 (t) | - |
Table 3: Selected Crystallographic Data for a Representative Copper(II) Complex with a Quinoline Carboxylate Ligand *
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.542(2) |
| b (Å) | 14.123(3) |
| c (Å) | 12.678(3) |
| β (°) | 98.45(2) |
| Cu-N (Å) | 2.015(4) |
| Cu-O (Å) | 1.954(3) |
*Data for Bis(quinoline-2-carboxylato)copper(II)
Biological Applications and Signaling Pathways
Metal complexes of quinoline derivatives, including this compound, are of significant interest in drug development due to their potent anticancer and antimicrobial activities.[1][2] The enhanced biological activity of the metal complexes compared to the free ligand is often attributed to increased lipophilicity, which facilitates cell membrane penetration, and the ability of the coordinated metal ion to interact with biological macromolecules.
Anticancer Activity
Platinum(II) and copper(II) complexes of quinoline derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[3] The proposed mechanisms of action often involve the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
Table 4: In Vitro Cytotoxicity Data (IC₅₀, µM) of Representative Quinoline-Metal Complexes
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) |
| Cisplatin | 9.07 | 10.5 | 11.2 | 13.3 |
| [Pt(quinolin-8-olato)Cl(C₂H₄)] | 1.5 | - | 0.8 | 0.4 |
| [Cu(L)Cl₂] (L = quinoline-derived Schiff base) | 8.6 | 2.5 | 12.3 | 6.7 |
Note: Data for complexes with quinoline derivatives structurally related to this compound.
The anticancer activity of these complexes is often mediated through the induction of apoptosis via intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.
References
Application Notes and Protocols: Ethyl Quinoline-2-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various bioactive heterocyclic compounds utilizing ethyl quinoline-2-carboxylate as a key starting material or its derivatives. The following sections outline synthetic routes to compounds with antimicrobial, anticancer, and anticonvulsant activities.
Synthesis of Antimicrobial Quinoline-2-carbohydrazide Derivatives
Quinoline-2-carbohydrazide serves as a versatile intermediate for the synthesis of various Schiff bases and other heterocyclic systems exhibiting significant antimicrobial properties. The initial step involves the conversion of this compound to quinoline-2-carbohydrazide.
Experimental Protocol: Synthesis of Quinoline-2-carbohydrazide
This protocol details the synthesis of quinoline-2-carbohydrazide from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (25 mmol) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product, quinoline-2-carbohydrazide, under vacuum. The expected yield is typically high.
Experimental Protocol: Synthesis of Schiff Bases from Quinoline-2-carbohydrazide
This protocol outlines the general procedure for the condensation of quinoline-2-carbohydrazide with various aromatic aldehydes to form Schiff bases.
Materials:
-
Quinoline-2-carbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve quinoline-2-carbohydrazide (5 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (5 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield the desired Schiff base.
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline-2-carbohydrazide derivatives against various microbial strains.
| Compound ID | Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| QST4 | 4-(trifluoromethyl)phenyl substituted | - | - | - | [1] |
| QST10 | 4-pyridyl substituted | - | - | 31.25 | [1] |
| E11 | 4-chlorobenzaldehyde Schiff base | High activity | Moderate activity | - | [2] |
| E17 | Thiazolidinone derivative | High activity | Moderate activity | - | [2] |
| 6 | Sulfonyl substituted quinoline-2-one | 3.12 | 3.12 | Potentially active | [3] |
Note: Direct MIC values for some compounds were not available in the provided search results, but their activity was described as "high" or "potent".
Synthesis of Anticancer Pyrimido[4,5-b]quinoline and Pyrazolo[4,3-c]quinoline Derivatives
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems with potent anticancer activities, particularly as inhibitors of EGFR and HER2 kinases.
Experimental Workflow: Synthesis of Bioactive Heterocycles
The following diagram illustrates the general synthetic pathways from this compound to bioactive antimicrobial and anticancer compounds.
Caption: Synthetic pathways from this compound.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]quinolin-3-one Derivatives
This multi-step protocol starts from isatoic anhydrides to generate an ethyl 4-hydroxyquinoline-3-carboxylate intermediate, which is then converted to the target pyrazolo[4,3-c]quinolines.
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives [4]
-
React isatoic anhydride with ethyl malonate or ethyl acetoacetate to form the corresponding ethyl 4-hydroxyquinoline-3-carboxylate derivative.
Step 2: Chlorination [4]
-
Treat the product from Step 1 with phosphorus oxychloride to yield the corresponding 4-chloroquinoline derivative.
Step 3: Condensation with Hydrazine [4]
-
React the 4-chloroquinoline derivative with hydrazine or its derivatives to afford the final pyrazolo[4,3-c]quinolin-3-one compounds.
Anticancer Activity Data: EGFR/HER2 Inhibition
The table below presents the half-maximal inhibitory concentration (IC50) values of synthesized pyrimido[4,5-b]quinoline derivatives against EGFR and HER2 kinases, as well as their cytotoxic activity against the MCF-7 breast cancer cell line.[5]
| Compound ID | EGFR IC50 (µM) | HER2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4d | 0.065 | 0.090 | 2.67 |
| 4h | - | - | 6.82 |
| 4i | 0.116 | 0.164 | 4.31 |
| 4l | 0.052 | 0.055 | 1.62 |
| Lapatinib (Ref.) | - | - | - |
Note: Lapatinib is a known dual EGFR/HER2 inhibitor used as a reference drug.
Signaling Pathway: EGFR/HER2 Inhibition
The synthesized pyrimido[4,5-b]quinoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2, which are crucial receptors in cell growth and proliferation signaling pathways.
Caption: EGFR/HER2 signaling pathway inhibition.
Synthesis of Anticonvulsant Pyrimido[4,5-b]quinoline Derivatives
The versatile pyrimido[4,5-b]quinoline scaffold also demonstrates potential as an anticonvulsant agent. The synthetic route can be adapted to generate derivatives with activity in preclinical models of epilepsy.
Experimental Protocol: General Synthesis of Pyrimido[4,5-b]quinolines
The synthesis of the pyrimido[4,5-b]quinoline core often involves the construction of the pyrimidine ring onto a pre-existing quinoline structure. A common method involves the reaction of a 2-aminoquinoline-3-carboxylate with a suitable one-carbon synthon.
Procedure:
-
A mixture of an appropriately substituted ethyl 2-aminoquinoline-3-carboxylate and a one-carbon source (e.g., formamide, urea, or guanidine hydrochloride) is heated, often in a high-boiling solvent or under microwave irradiation.
-
The reaction leads to the cyclization and formation of the pyrimido[4,5-b]quinoline ring system.
-
The product is then isolated and purified using standard techniques such as crystallization or column chromatography.
Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of representative quinoline derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models.[6]
| Compound ID | MES Screen (% Protection) | scMet Screen (% Protection) | Neurotoxicity |
| 1 | Active | - | - |
| 2 | Active | - | - |
| 13 | Very Good Activity | - | - |
| 14 | Very Good Activity | - | - |
| 20 | Potent | - | - |
Note: Specific ED50 values were not provided in the search results, but the qualitative activity was described.
The mechanism of action for many quinoline-based anticonvulsants is thought to involve the modulation of voltage-gated ion channels and enhancement of GABA-mediated inhibitory neurotransmission.[7]
References
- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from Ethyl Quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent antimicrobial agents derived from Ethyl quinoline-2-carboxylate. The quinoline scaffold is a well-established pharmacophore in numerous approved drugs and serves as a versatile starting point for the development of new therapeutic agents. This document outlines the synthetic pathway from this compound to quinoline-2-carbohydrazide and its subsequent conversion into Schiff base derivatives, which have demonstrated significant antimicrobial activity.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds. This compound is a readily available starting material that can be chemically modified to generate a diverse library of compounds with potential therapeutic applications. This document details the synthesis, characterization, and antimicrobial evaluation of a series of quinoline-based Schiff bases.
Synthetic Strategy
The overall synthetic strategy involves a two-step process. First, this compound is converted to quinoline-2-carbohydrazide through a hydrazinolysis reaction. The resulting hydrazide is a key intermediate that can be further functionalized. In the second step, the quinoline-2-carbohydrazide is condensed with various aromatic aldehydes to yield a series of Schiff bases. This approach allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR).
Caption: Synthetic pathway for quinoline-based Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-2-carbohydrazide
This protocol describes the synthesis of the key intermediate, quinoline-2-carbohydrazide, from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, filter funnel, and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (20 mL).
-
To this solution, add hydrazine hydrate (0.02 mol) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to obtain pure quinoline-2-carbohydrazide.
Protocol 2: General Procedure for the Synthesis of Quinoline-based Schiff Bases
This protocol outlines the general method for the condensation of quinoline-2-carbohydrazide with various aromatic aldehydes.
Materials:
-
Quinoline-2-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round bottom flask, take a mixture of quinoline-2-carbohydrazide (0.001 mol) and a substituted aromatic aldehyde (0.001 mol) in ethanol (15 mL).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with ethanol, and dried.
-
The synthesized Schiff bases can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Caption: General experimental workflow.
Antimicrobial Activity
The synthesized quinoline-based Schiff bases have been reported to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Quinoline-based Antimicrobial Agents
| Compound ID | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 1 | Quinoline-2-carbohydrazide | >500 | >500 | >500 | >500 | >500 | [1] |
| 2a | Schiff base with Benzaldehyde | 125 | 250 | 250 | 500 | 250 | [2] |
| 2b | Schiff base with 4-Chlorobenzaldehyde | 62.5 | 125 | 125 | 250 | 125 | [2] |
| 2c | Schiff base with 4-Hydroxybenzaldehyde | 62.5 | 62.5 | 125 | 250 | 62.5 | [3] |
| 2d | Schiff base with 2-Nitrobenzaldehyde | 340 | - | - | - | - | [2] |
| 3 | Ethyl 2-(6-chloroquinolin-4-yl)propanoate | 128 | 128 | >128 | >128 | >128 | [4][5] |
| 4 | 5-chloro-13-phenethyl-13,14-dihydro-2H-[6][7]oxazino[5,6-h] quinoline derivative | 0.125-8 | - | 0.125-8 | 0.125-8 | - | [6] |
Note: The data presented is a compilation from various sources for structurally related compounds and is intended for comparative purposes. Actual MIC values for newly synthesized compounds must be determined experimentally.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline-based Schiff bases is influenced by the nature and position of substituents on the aromatic aldehyde ring.
-
Electron-withdrawing groups , such as chloro and nitro groups, on the phenyl ring of the Schiff base often lead to enhanced antibacterial activity.
-
Electron-donating groups , such as hydroxyl and methoxy groups, can also contribute to increased activity, potentially through different mechanisms of action.
-
The presence of a heterocyclic aldehyde moiety can also modulate the antimicrobial spectrum and potency.
Conclusion
The synthetic route starting from this compound provides an efficient and versatile platform for the generation of novel antimicrobial agents. The straightforward conversion to quinoline-2-carbohydrazide followed by condensation with a wide array of aldehydes allows for the creation of a diverse chemical library for antimicrobial screening. The promising antimicrobial activities exhibited by the resulting Schiff bases warrant further investigation and optimization to develop new and effective treatments for infectious diseases. These protocols and application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Ethyl Quinoline-2-carboxylate: A Versatile Precursor for the Development of Novel Anticancer Agents
Application Note
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] Ethyl quinoline-2-carboxylate has emerged as a key precursor for the synthesis of a diverse range of quinoline-based derivatives, such as quinoline-2-carboxamides and 2-styrylquinolines, which have demonstrated significant potential as anticancer agents.[3][4] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of critical cell signaling pathways like the PI3K/Akt/mTOR cascade, which are often dysregulated in cancer.[5][6] This document provides detailed protocols for the synthesis of anticancer drug candidates from this compound and their subsequent biological evaluation.
Anticancer Mechanisms of Action
Quinoline-2-carboxylate derivatives have been shown to induce cancer cell death primarily through the activation of the intrinsic apoptotic pathway. This is often characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to the activation of downstream caspases such as caspase-9 and the executioner caspase-3 and -7.[7][8]
Furthermore, these compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway.[5][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] By inhibiting key kinases in this pathway, such as mTOR (both mTORC1 and mTORC2 complexes), quinoline-2-carboxylate derivatives can effectively halt cancer cell progression.[5][6][10]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative quinoline-2-carboxylate derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Quinoline-2-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1e | h-P2X7R-MCF-7 (Breast) | 0.457 | [1] |
| 2f | h-P2X7R-MCF-7 (Breast) | 0.566 | [1] |
| 2e | h-P2X7R-MCF-7 (Breast) | 0.624 | [1] |
| 1d | h-P2X7R-MCF-7 (Breast) | 0.682 | [1] |
| 2g | h-P2X7R-MCF-7 (Breast) | 0.813 | [1] |
| 3e | h-P2X7R-MCF-7 (Breast) | 0.890 | [1] |
| 9e | Jurkat (Leukemia) | 7.43 | [11] |
| 9j | MOLT-4 (Leukemia) | 5.57 | [11] |
| 9n | RAMOS (Lymphoma) | 2.76 | [11] |
Table 2: Anticancer Activity of 2-Styrylquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | HepG2 (Liver) | 7.7 (µg/mL) | [3] |
| 4a | HepG2 (Liver) | 8.8 (µg/mL) | [3] |
| 4b | HepG2 (Liver) | 7.9 (µg/mL) | [3] |
| 3a | HCT116 (Colon) | 14.2 (µg/mL) | [3] |
| 4a | HCT116 (Colon) | 14.0 (µg/mL) | [3] |
| 4b | HCT116 (Colon) | 12.1 (µg/mL) | [3] |
| 3h | A549 (Lung) | 1.53 | [12] |
| 3k | A549 (Lung) | 1.38 | [12] |
| 3t | A549 (Lung) | 2.36 | [12] |
| 3h | HT29 (Colon) | 1.50 | [12] |
| 3k | HT29 (Colon) | 0.77 | [12] |
| 3t | HT29 (Colon) | 0.97 | [12] |
Experimental Protocols
Synthesis of Quinoline-2-Carboxamide Derivatives from this compound
This is a two-step process involving the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling.
Caption: Synthetic workflow for quinoline-2-carboxamides.
Protocol 1: Hydrolysis of this compound
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (or another suitable base).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and adjust the pH to an acidic value to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain quinoline-2-carboxylic acid.[8]
Protocol 2: Synthesis of Quinoline-2-carboxamides via Amide Coupling
-
In a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent (e.g., HATU, HOBt/EDC; 1.1-1.5 eq) in a dry aprotic solvent (e.g., DMF or DCM).
-
Add an organic base (e.g., DIPEA or TEA; 2-4 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-carboxamide.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
-
Cell Treatment and Lysis: Treat cancer cells with the quinoline derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Cleaved Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Diagrams
References
- 1. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Ethyl Quinoline-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of ethyl quinoline-2-carboxylate, a key scaffold in medicinal chemistry. This document outlines detailed protocols for the synthesis of various derivatives, presents their biological activities in a structured format, and explores their potential mechanisms of action. The provided information is intended to facilitate the discovery and development of novel therapeutic agents based on the quinoline core.
Introduction
The quinoline ring is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] this compound serves as a versatile starting material for the synthesis of diverse libraries of compounds through modification of the ester functional group. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and selectivity.[4][5]
I. Synthetic Protocols for Derivatization
The ester moiety of this compound is the primary site for derivatization, allowing for the introduction of a wide range of functional groups. The following protocols detail the synthesis of amides, hydrazides, and hydrazones, which are common and medicinally relevant derivatives.
Protocol 1: Synthesis of Quinoline-2-carboxamides
The conversion of this compound to amides can be achieved through a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling. Alternatively, direct aminolysis can be employed, though it may require more forcing conditions. A more common and efficient laboratory-scale synthesis involves the initial preparation of quinoline-2-carboxylic acid.
Step 1: Hydrolysis of this compound to Quinoline-2-carboxylic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, for example, sodium hydroxide (2.0-3.0 eq), to the solution.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a suitable acid like hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield quinoline-2-carboxylic acid.
Step 2: Amide Coupling
Two primary methods are presented for the coupling of quinoline-2-carboxylic acid with a desired amine.
Method A: Amide Coupling via Acyl Chloride Formation [6]
This robust two-step procedure involves the activation of the carboxylic acid to a more reactive acyl chloride.
-
Acyl Chloride Formation:
-
To a solution of quinoline-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reflux the mixture for 1-3 hours, monitoring the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting quinoline-2-carbonyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude quinoline-2-carbonyl chloride in a dry, aprotic solvent like DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same solvent.
-
Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method B: Direct Amide Coupling using Coupling Reagents [7]
This one-pot method avoids the isolation of the acyl chloride intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq) in a dry, polar aprotic solvent like DMF or DCM.
-
Base Addition: Add an organic base such as DIPEA or TEA (2.0-4.0 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Gentle heating may be required for less reactive amines.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Method A.
Protocol 2: Synthesis of Quinoline-2-carbohydrazide
Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds.
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (5.0-10.0 eq).[8][9]
-
Reaction: Reflux the mixture for 6-18 hours, monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product, quinoline-2-carbohydrazide, will often precipitate out of the solution.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Protocol 3: Synthesis of Hydrazide-Hydrazones from Quinoline-2-carbohydrazide
Hydrazide-hydrazones are synthesized by the condensation of quinoline-2-carbohydrazide with various aldehydes or ketones.[7]
-
Reaction Setup: Dissolve quinoline-2-carbohydrazide (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-8 hours, monitoring by TLC.
-
Isolation and Purification: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration, washed with a cold solvent, and dried. If necessary, the product can be purified by recrystallization.
II. Data Presentation: Biological Activities of Derivatized this compound
The derivatization of this compound has yielded compounds with a wide range of biological activities. The following tables summarize the quantitative data for anticancer and antimicrobial activities, providing a basis for structure-activity relationship (SAR) analysis.
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[10][11] The table below presents the in vitro cytotoxic activity of selected quinoline derivatives against different cancer cell lines.
| Compound ID | R Group at C2-Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CONH-(adamantyl) (from quinolinone) | TS15-88 (Glioblastoma) | 0.003 | [4] |
| 2 | -Cl (from quinoline) | TS15-88 (Glioblastoma) | 0.004 | [4] |
| 3 | -C(O)NH-CH₂-CH₂-N(CH₃)₂ (from quinoline-4-amine) | Various | < 1.0 | [12] |
| 4a | bis-quinoline | HCT116 (Colon) | 0.4 | [12] |
| 4b | bis-quinoline | MCF-7 (Breast) | 0.3 | [12] |
| 5 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) (from quinoline-4-carboxylic acid) | MCF-7 (Breast) | 82.9% growth reduction | [11] |
SAR Observations for Anticancer Activity:
-
Modification of the C2 position with bulky, hydrophobic groups like adamantyl carboxamide can lead to potent P2X7 receptor antagonism and anti-glioblastoma activity.[4]
-
The presence of an amino side chain at the C4 position can enhance antiproliferative activity.[12]
-
Bis-quinoline structures have demonstrated submicromolar potency against colon and breast cancer cell lines.[12]
-
Substitutions on the benzo part of the quinoline ring, such as chloro and methoxy groups, significantly influence the cytotoxic potential against breast cancer cells.[11]
Antimicrobial Activity
Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents.[13] Derivatization of the quinoline-2-carboxylate scaffold can also lead to compounds with significant antimicrobial properties.
| Compound ID | R Group at C2-Position | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 6a | Phenyl ortho amide side chain (n=2) | MRSA | - | [13] |
| 7a | Ciprofloxacin derivative with methoxy at R¹ | MRSA | 0.016 | [13] |
| 8 | Rhodanine derivative | MDR Gram-positive bacteria | 1-2 | [13] |
| 9 | Benzimidazole quinolone | MRSA | 0.125-0.5 | [13] |
| 10 | 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12-50 | [14] |
SAR Observations for Antimicrobial Activity:
-
The length and nature of the side chain at the C2 position are critical for anti-MRSA activity.[13]
-
Incorporation of moieties like rhodanine and benzimidazole can lead to potent activity against multidrug-resistant (MDR) bacteria.[13]
-
Modifications on the core fluoroquinolone structure, such as the addition of a methoxy group, can dramatically increase potency against MRSA.[13]
-
Substitution at the C6 position of the quinoline ring with different functional groups can yield broad-spectrum antibacterial and antifungal agents.[14]
III. Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Derivatization
The general workflow for the derivatization of this compound into amides and hydrazides is depicted below. This process typically involves initial functional group transformation followed by coupling reactions.
Caption: Synthetic routes from this compound.
Signaling Pathway: Modulation of the p53 Pathway by Quinoline Derivatives
Several quinoline derivatives have been shown to exert their anticancer effects by modulating the p53 signaling pathway.[15][16][17][18][19] The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and apoptosis in response to cellular stress, such as DNA damage. The following diagram illustrates a simplified p53 signaling pathway and potential points of intervention by quinoline derivatives.
Caption: Quinoline derivatives can modulate p53 activity.
Conclusion
This compound is a highly valuable scaffold for the development of new medicinal agents. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and evaluate novel derivatives with potential therapeutic applications. The diverse biological activities observed for this class of compounds, particularly in the areas of oncology and infectious diseases, underscore the continued importance of the quinoline core in drug discovery. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for the design of next-generation quinoline-based drugs with improved efficacy and safety profiles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. ijmphs.com [ijmphs.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation and in silico studies of novel quinoline derivatives as potential radioprotective molecules targeting the TLR2 and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Ethyl Quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the hydrolysis of ethyl quinoline-2-carboxylate to synthesize quinoline-2-carboxylic acid, a valuable intermediate in the development of various therapeutic agents. The presented methodology is based on standard ester hydrolysis procedures and offers a reliable route to obtain the desired product.
Introduction
Quinoline-2-carboxylic acid is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active compounds. The hydrolysis of its ethyl ester is a fundamental transformation to access this important scaffold. This protocol details a robust and efficient base-catalyzed hydrolysis method.
Experimental Protocol
This protocol describes the saponification of this compound using sodium hydroxide in an aqueous ethanol solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 2:1 v/v ratio).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 - 2.0 eq) in water.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the ethanol/water ratio, typically around 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated or 1M hydrochloric acid while stirring in an ice bath. The product, quinoline-2-carboxylic acid, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Data Presentation
The following table summarizes the expected outcome and key characterization data for the product, quinoline-2-carboxylic acid.
| Parameter | Value |
| Chemical Formula | C₁₀H₇NO₂[1] |
| Molecular Weight | 173.17 g/mol [1][2] |
| Appearance | White to off-white solid |
| Melting Point | 156-157 °C |
| Solubility | Soluble in DMSO and ethanol, sparingly soluble in water.[2] |
| CAS Number | 93-10-7[1][2] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Signaling Pathway Diagram (Illustrative)
The hydrolysis of an ester is a direct chemical transformation and does not involve a biological signaling pathway. The following diagram illustrates the chemical transformation.
Caption: Chemical transformation of this compound to quinoline-2-carboxylic acid.
References
Troubleshooting & Optimization
Technical Support Center: Combes Synthesis of Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Combes synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Combes quinoline synthesis?
A1: The most frequently encountered side products in the Combes synthesis are:
-
Undesired Regioisomers: These are the primary side products when an unsymmetrical β-diketone is used as a reactant. The aniline can react with either of the non-equivalent carbonyl groups of the diketone, leading to the formation of a mixture of quinoline isomers.[1]
-
Tar and Polymeric Materials: Under the strongly acidic and often high-temperature conditions of the Combes synthesis, reactants and intermediates can undergo polymerization, resulting in the formation of intractable tars. This is a common issue in many classical acid-catalyzed quinoline syntheses.
-
Unreacted Starting Materials and Intermediates: If the reaction does not go to completion, unreacted aniline, β-diketone, or the enamine intermediate may be present in the final product mixture.
-
Hydrolysis Products: The enamine intermediate can be susceptible to hydrolysis, especially during workup, which would regenerate the starting aniline and β-diketone.
Q2: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: Controlling regioselectivity in the Combes synthesis with unsymmetrical β-diketones is a significant challenge. The outcome is influenced by a combination of steric and electronic factors.[1] Here are some strategies to consider:
-
Steric Hindrance: Increasing the steric bulk on one of the R groups of the diketone can favor the formation of the regioisomer where the aniline attacks the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic properties of substituents on both the aniline and the β-diketone can influence the reaction rate and regioselectivity. For example, using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines in certain cases.[1]
-
Reaction Conditions: The choice of acid catalyst and solvent can also play a role. Experimenting with different catalysts (e.g., polyphosphoric acid instead of sulfuric acid) may alter the ratio of regioisomers.[1]
Q3: I am observing significant tar formation in my reaction. What causes this and how can I minimize it?
A3: Tar formation is generally caused by the polymerization of the starting materials and intermediates under harsh acidic and high-temperature conditions. To minimize tarring, you can:
-
Control Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phases should be carefully controlled.
-
Optimize Acid Concentration: While a strong acid is necessary for cyclization, using an excessive amount can promote side reactions. Titrating the optimal amount of acid for your specific substrates can be beneficial.
-
Slow Addition of Reactants: Adding one reactant slowly to the other can help to control the reaction rate and minimize polymerization.
-
Use a Milder Catalyst: In some cases, a milder acid catalyst might be sufficient to promote cyclization without causing excessive charring.
Q4: My reaction is not proceeding to completion, and I am isolating the enamine intermediate. What could be the issue?
A4: The final cyclization step of the Combes synthesis is often the rate-determining step and requires sufficient energy input and a strong acid catalyst.[1] If you are isolating the enamine intermediate, consider the following:
-
Insufficient Acid Strength or Amount: Ensure that a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is used in a sufficient quantity to protonate the enamine and facilitate the electrophilic aromatic substitution.[1]
-
Reaction Temperature and Time: The cyclization step may require higher temperatures or longer reaction times. Carefully increasing the temperature or extending the reaction duration may drive the reaction to completion.
-
Deactivating Substituents: Strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring can deactivate the aromatic ring towards electrophilic attack, making the cyclization step difficult or impossible.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during a typical Combes synthesis experiment.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Quinoline Product | Incomplete reaction. | - Increase reaction temperature and/or time. - Ensure sufficient and appropriate acid catalyst is used.[1][2] |
| Formation of side products (tar, regioisomers). | - Optimize reaction conditions (temperature, catalyst) to minimize side reactions. - For unsymmetrical diketones, consider the steric and electronic factors to favor one regioisomer.[1] | |
| Loss of product during workup and purification. | - Ensure proper pH adjustment during neutralization. - Use an appropriate extraction solvent and perform multiple extractions. | |
| Formation of a Mixture of Regioisomers | Use of an unsymmetrical β-diketone. | - Modify the β-diketone to have significantly different steric bulk at the two carbonyl groups.[1] - Experiment with different aniline substituents to influence electronic effects.[1] - Screen different acid catalysts and reaction conditions. |
| Significant Tar Formation | Harsh reaction conditions (high temperature, high acid concentration). | - Maintain careful temperature control. - Use the minimum effective amount of acid catalyst. - Consider a milder acid catalyst if feasible. |
| Reaction Stops at the Enamine Intermediate | Insufficient activation for the cyclization step. | - Increase the strength and/or concentration of the acid catalyst.[1][2] - Increase the reaction temperature. |
| Electron-withdrawing group on the aniline. | - The Combes synthesis may not be suitable for anilines with strongly deactivating groups. Consider an alternative quinoline synthesis method.[2] |
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
This protocol provides a detailed methodology for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone, a common example of the Combes synthesis.
Materials:
-
Aniline (freshly distilled)
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution (e.g., 10 M)
-
Crushed Ice
-
Organic Solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Condensation to form the Enamine Intermediate:
-
In a round-bottom flask, combine aniline (1.0 equivalent) and acetylacetone (1.0 equivalent).
-
Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate. Allow the mixture to stir for 30-60 minutes.
-
-
Acid-Catalyzed Cyclization:
-
Place the flask in an ice bath to cool the mixture.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 equivalents) to the stirred mixture via a dropping funnel. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, remove the ice bath and gently heat the reaction mixture to 100-110°C for 30-60 minutes.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto a generous amount of crushed ice in a large beaker with stirring.
-
Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (e.g., pH 9-10). The quinoline derivative may precipitate as an oil or solid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethylquinoline.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
Visualizations
Reaction Pathway of the Combes Synthesis
Caption: General workflow of the Combes quinoline synthesis.
Formation of Regioisomers in Combes Synthesis
Caption: Pathways leading to the formation of regioisomers.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Ethyl Quinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl quinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during this synthesis.
Frequently Asked questions (FAQs)
Q1: My reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors. Key areas to investigate include:
-
Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are crucial and highly dependent on the specific synthetic route. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][2]
-
Poor Quality of Starting Materials: The purity of the starting materials, such as the aniline and the carbonyl compound, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended.[2]
Q2: My reaction mixture is turning into a thick, dark tar. What causes this and how can I prevent it?
A2: Tar formation is a common issue, particularly in the Doebner-von Miller synthesis, and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][3] To minimize tarring:
-
Slow Addition of Reagents: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[1][3]
-
Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[3]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phases should be controlled, with cooling if necessary.[3]
-
Use a Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a two-phase system can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield.[3]
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: Side products can arise from various sources, including incomplete reactions or competing reaction pathways. In the one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes, common side products are unreacted starting materials or the benzopiperidine intermediate.[4]
-
Incomplete Reaction: If you are isolating significant amounts of starting materials, ensure that the reaction time and temperature are adequate for both the initial domino reaction and the subsequent aromatization step.[4]
-
Intermediate Accumulation: If the benzopiperidine intermediate is the major product, this indicates an issue with the aromatization step. Re-evaluate your choice of base and solvent, and ensure the reaction temperature is optimal.[4]
-
Polymerization: As mentioned in Q2, polymerization of the carbonyl reactant is a major side reaction in acid-catalyzed syntheses like the Doebner-von Miller.[1][3]
Q4: How can I improve the overall yield and purity of my final product?
A4: To enhance the yield and purity of your this compound, consider the following:
-
High-Purity Reagents: Use high-purity, and if necessary, freshly distilled reagents.
-
Optimize Reaction Conditions: Systematically optimize the reaction temperature, time, and catalyst concentration by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Careful Workup: Ensure a thorough and careful workup procedure, including complete neutralization and efficient extraction with an appropriate solvent, to effectively isolate the product.[1]
-
Effective Purification: Purify the final product using a suitable method, such as column chromatography or recrystallization, to remove any remaining impurities.[5]
Troubleshooting Guide
This section provides a more detailed guide to troubleshooting specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst | Verify the type and concentration of the acid or base catalyst. For Doebner-von Miller, both Brønsted and Lewis acids can be used; the choice can significantly impact the reaction.[1] For Friedländer synthesis, both acid and base catalysis are possible.[6][7] |
| Low Reaction Temperature | Ensure the reaction is heated to the optimal temperature. Monitor the internal temperature of the reaction mixture.[1] |
| Deactivated Starting Material | Check the purity of your aniline and carbonyl compound. Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization more difficult.[2] |
| Water Inhibition | Use anhydrous solvents and reagents, especially in acid-catalyzed reactions where water is a byproduct.[2] |
Issue 2: Excessive Tar/Polymer Formation
| Potential Cause | Troubleshooting Steps |
| Rapid Polymerization of Carbonyl | Add the α,β-unsaturated carbonyl compound (in Doebner-von Miller) or the ketone with an α-methylene group (in Friedländer) slowly to the reaction mixture.[1][3] |
| High Reaction Temperature | Maintain careful temperature control. If the reaction is highly exothermic, consider initial cooling.[1][3] |
| Inappropriate Solvent System | For the Doebner-von Miller reaction, consider using a biphasic solvent system to reduce the concentration of the carbonyl compound in the acidic phase.[3] |
Issue 3: Difficult Product Isolation/Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Neutralization | Ensure the reaction mixture is fully neutralized before extraction. Incomplete neutralization can lead to the loss of the basic quinoline product in the aqueous layer.[1] |
| Product Lost in Aqueous Layer | Check the aqueous layer for your product using TLC. If necessary, perform additional extractions.[8] |
| Product Volatility | If your product is volatile, check the solvent in the rotovap trap.[8] |
| Complex Mixture of Products | If the crude product is a complex mixture, optimize the reaction conditions to improve selectivity. A more efficient purification method, such as preparative HPLC, may be required. |
Data Presentation
The following tables summarize quantitative data for different synthetic routes to quinoline-2-carboxylates, aiding in reaction optimization.
Table 1: BEMP-Catalyzed One-Pot Synthesis of this compound from 2-Aminobenzaldehyde and Ethyl 2-nitro-2-butenoate [4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | CH₃CN | 50 | 12 | 25 |
| 2 | TBD | CH₃CN | 50 | 12 | 30 |
| 3 | BEMP | CH₃CN | 50 | 12 | 58 |
| 4 | PS-BEMP | CH₃CN | 50 | 24 | 58 |
Table 2: Copper-Catalyzed One-Pot Synthesis of Ethyl Quinoline-2-carboxylates [5][9]
| Aniline Substituent | Alkyne | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| H | Phenylacetylene | 20 | CH₂Cl₂ | Room Temp | 16 | 92 |
| 4-Me | Phenylacetylene | 20 | CH₂Cl₂ | Room Temp | 16 | 95 |
| 4-OMe | Phenylacetylene | 20 | CH₂Cl₂ | Room Temp | 16 | 96 |
| 4-Cl | Phenylacetylene | 20 | CH₂Cl₂ | Room Temp | 16 | 85 |
| H | 1-Hexyne | 20 | CH₂Cl₂ | 40°C | 16 | 75 |
Experimental Protocols
Protocol 1: BEMP-Catalyzed One-Pot Synthesis of this compound[4]
This method utilizes a heterogeneous base catalyst for an efficient one-pot synthesis.
Materials:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Ethyl 2-nitro-2-butenoate (1.0 equiv)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support (PS-BEMP) (1.25 equiv)
-
Acetonitrile (solvent)
Procedure:
-
A mixture of 2-aminobenzaldehyde (1.0 mmol) and ethyl 2-nitro-2-butenoate (1.0 mmol) is stirred under solvent-free conditions at 70 °C for 24 hours to form the benzopiperidine intermediate.
-
After cooling to room temperature, acetonitrile and PS-BEMP (1.25 mmol) are added.
-
The resulting mixture is stirred at 50 °C for 12 hours.
-
Upon completion (monitored by TLC), the solid-supported catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Copper-Catalyzed Tandem Synthesis of this compound[5]
This one-pot, three-component reaction proceeds under mild conditions at room temperature.
Materials:
-
Aniline (1.0 equiv)
-
Ethyl glyoxylate (in toluene, 1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (20 mol%)
-
Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
In a reaction flask, dissolve the aniline and ethyl glyoxylate in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
-
Add the phenylacetylene and copper(II) triflate catalyst to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
After the reaction is complete, quench with water and extract the product with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure this compound.
Visualizations
Reaction Pathway: BEMP-Catalyzed One-Pot Synthesis
Caption: BEMP-catalyzed one-pot synthesis pathway.
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
Relationship of Key Parameters in Synthesis
Caption: Interplay of parameters affecting synthesis yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
optimizing reaction conditions for Ethyl quinoline-2-carboxylate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl quinoline-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several methods are available for the synthesis of quinoline-2-carboxylates. The choice of method often depends on the available starting materials and the desired substitution pattern on the quinoline ring. Some common methods include:
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][2][3]
-
Friedländer Synthesis: This is a classical method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4]
-
One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes: This modern approach involves a domino reaction sequence to construct the quinoline ring system.[4][5][6]
-
Other Methods: Other routes include oxidative processes from 2-methylquinolines, hydrolysis of cyano precursors, and metal-catalyzed cyclizations.[4]
Q2: I am getting a low yield in my Doebner-von Miller synthesis. How can I improve it?
A2: Low yields in the Doebner-von Miller reaction are a common issue, often due to the formation of tarry byproducts from the polymerization of the α,β-unsaturated carbonyl compound.[2][7] Here are some troubleshooting steps:
-
Control Reaction Temperature: Excessive heat can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[7]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the acidic solution of the aniline can help minimize its concentration at any given time, thus reducing polymerization.[7]
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst (e.g., HCl, ZnCl₂, SnCl₄) can significantly impact the reaction.[1][7] Experimenting with different catalysts may be necessary to find the optimal conditions for your specific substrates.
-
Biphasic Reaction Medium: Using a two-phase system (e.g., toluene and aqueous acid) can sequester the carbonyl compound in the organic phase, reducing polymerization and improving yields.[2][4]
Q3: My Friedländer synthesis is not working well, what could be the problem?
A3: Challenges in the Friedländer synthesis can arise from harsh reaction conditions leading to the degradation of starting materials or products.[4] Consider the following:
-
Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases.[4] Exploring milder conditions, such as using a catalytic amount of p-toluenesulfonic acid or microwave irradiation, can be beneficial.[4]
-
Purity of Starting Materials: Ensure the 2-aminoaryl aldehyde or ketone and the α-methylene ketone are pure, as impurities can interfere with the condensation reaction.
Q4: I am observing the formation of significant side products in the one-pot synthesis from β-nitroacrylates. What are they and how can I minimize them?
A4: The primary side products in this synthesis are often unreacted starting materials or the intermediate benzopiperidine.[4]
-
Incomplete Initial Reaction: If you are isolating starting materials, ensure the initial domino reaction (aza-Michael-Henry) has gone to completion by allowing for sufficient reaction time and maintaining the optimal temperature (e.g., 70 °C).[4][6]
-
Intermediate Accumulation: If the benzopiperidine intermediate is the major product, the subsequent aromatization step is likely the issue. The choice of base and solvent is critical for this step. Using a strong, non-nucleophilic base like BEMP on a polymer support has been shown to be effective.[4][5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inappropriate reaction temperature. | Optimize the reaction temperature. For the one-pot synthesis from β-nitroacrylates, the initial step is often performed at a higher temperature (e.g., 70°C) than the aromatization step (e.g., 50°C).[4] |
| Incorrect catalyst or base. | For the Doebner-von Miller reaction, screen different Lewis or Brønsted acids.[7] For the aromatization step in the one-pot synthesis, a strong base like BEMP is recommended.[4][5] | |
| Poor quality of starting materials. | Ensure the purity of all reactants, especially the aniline and carbonyl compounds. | |
| Formation of Tarry Byproducts | Polymerization of the α,β-unsaturated carbonyl compound (in Doebner-von Miller). | Use a biphasic solvent system.[4] Add the carbonyl compound dropwise to the reaction mixture.[7] Maintain the lowest effective reaction temperature.[7] |
| Complex Mixture of Products | Steric hindrance from substituted starting materials. | Systematically vary the reaction conditions (catalyst, solvent, temperature) to favor the desired product. A Design of Experiments (DoE) approach can be beneficial.[7] |
| Side reactions due to harsh conditions. | Employ milder reaction conditions. For example, use microwave irradiation to potentially shorten reaction times and reduce byproduct formation.[4] | |
| Difficulty in Product Purification | Presence of tarry byproducts. | Purification can be challenging. Column chromatography is a common method.[4] For the Doebner-von Miller reaction, distillation of the product may also be an option.[7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from 2-Aminobenzaldehyde and Ethyl (E)-3-nitroacrylate[4]
-
Step 1: Aza-Michael-Henry Domino Reaction. In a reaction vessel, mix 2-aminobenzaldehyde (1.0 mmol) and ethyl (E)-3-nitroacrylate (1.0 mmol). Stir the mixture under solvent-free conditions at 70 °C for 24 hours to form the benzopiperidine intermediate.
-
Step 2: Aromatization. After cooling the mixture to room temperature, add acetonitrile as the solvent and a polymer-supported base such as BEMP (1.25 mmol). Stir the resulting mixture at 50 °C for 12 hours.
-
Work-up and Purification. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (as an example)[7]
-
Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition. In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction. After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up. Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Visual Guides
Caption: Reaction pathway for the one-pot synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction conditions.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
preventing polymer formation in Doebner-von Miller quinoline synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the prevention of polymer formation, a frequent challenge in this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the thick, dark tar or polymer formation in my Doebner-von Miller reaction?
A1: The most common reason for low yields and the formation of intractable tar is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Strong acidic conditions, which are necessary for the reaction, can also promote this significant side reaction.[1]
Q2: How can I effectively prevent or minimize this polymer formation?
A2: Several strategies can be employed to mitigate polymer formation and improve the yield and purity of your desired quinoline product. These include:
-
Employing a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic solvent, its self-polymerization in the acidic aqueous phase can be drastically reduced.[1][2]
-
Slow Addition of Reagents: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[3]
-
Use of Acetal Protecting Groups: Utilizing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.
-
Optimizing Reaction Conditions: Careful control of the reaction temperature and the type and concentration of the acid catalyst can significantly impact the extent of polymerization.
Q3: What type of acid catalysts can be used, and how do they affect the reaction?
A3: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the Doebner-von Miller reaction.[3][4] The choice of acid can influence reaction rates and the formation of side products. Milder Lewis acids may be preferable in some cases to reduce tar formation.[1]
Troubleshooting Guides
Problem: Significant Polymer/Tar Formation and Low Yield
Symptoms:
-
The reaction mixture becomes a thick, dark, and viscous tar.
-
Isolation of the desired quinoline product is difficult.
-
The final yield of the quinoline is significantly lower than expected.
Troubleshooting Steps:
-
Implement a Biphasic System with Slow Addition: This is one of the most effective methods to combat polymerization. By dissolving the α,β-unsaturated carbonyl in an organic solvent (like toluene) and adding it slowly to the refluxing acidic solution of the aniline, the concentration of the reactive carbonyl in the aqueous phase is minimized.
-
Protect the Carbonyl Group as an Acetal: If the α,β-unsaturated aldehyde is particularly prone to polymerization, using its diethyl acetal derivative is a robust strategy. The acetal is more stable under neutral and basic conditions and will hydrolyze under the acidic reaction conditions to generate the aldehyde in situ, keeping its concentration low.
-
Optimize the Acid Catalyst: The strength and concentration of the acid are critical. Excessively harsh conditions can accelerate polymerization. Consider screening different Brønsted and Lewis acids to find the optimal balance for your specific substrates.
-
Control the Reaction Temperature: While heating is often required, excessive temperatures can promote polymerization. It is advisable to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Data Presentation
Table 1: Effect of Different Acid Catalysts on the Yield of 2-Carboxy-4-phenylquinoline
| Catalyst | Yield (%) |
| TFA | 85 |
| Hf(OTf)₄ | 75 |
| Sc(OTf)₃ | 68 |
| SnCl₄ | 55 |
| p-TsOH | 45 |
| H₂SO₄ | 30 |
| HCl | 25 |
Note: Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.
Experimental Protocols
Protocol 1: Standard Doebner-von Miller Synthesis of 2-Methylquinoline (Baseline for Comparison)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and concentrated hydrochloric acid (2.5 eq).
-
Reagent Addition: To this acidic solution, add crotonaldehyde (1.2 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until basic. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Minimizing Polymer Formation using a Biphasic System and Slow Addition
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Workup: Allow the mixture to cool to room temperature. Carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[1]
Protocol 3: Synthesis of Quinoline using Acrolein Diethyl Acetal
-
Reaction Setup: In a round-bottom flask, combine the desired aniline (1.0 eq) and acrolein diethyl acetal (1.5 eq) in 1 M aqueous HCl.
-
Reaction: Heat the mixture to reflux for the appropriate time, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways: Doebner-von Miller synthesis versus acid-catalyzed polymerization.
Caption: Experimental workflow for minimizing polymer formation using a biphasic system.
Caption: Troubleshooting decision tree for polymer formation in Doebner-von Miller synthesis.
References
Technical Support Center: Scale-Up Synthesis of Ethyl Quinoline-2-Carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl Quinoline-2-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during laboratory and large-scale production.
Troubleshooting Guides & FAQs
This section offers solutions to specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes like the Doebner-von Miller reaction and the Friedländer synthesis.
Doebner-von Miller Reaction Troubleshooting
The Doebner-von Miller reaction is a classic method for quinoline synthesis but can present challenges, especially during scale-up.[1][2]
Question 1: My Doebner-von Miller reaction is producing a significant amount of tar, making product isolation difficult and lowering the yield. What is the cause and how can I prevent it?
Answer: Tar formation is a very common side reaction in the Doebner-von Miller synthesis, primarily caused by the strongly acidic conditions that can lead to the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3]
Potential Causes & Solutions:
| Cause | Solution |
| Excessively Harsh Acidic Conditions | Optimize the type and concentration of the acid catalyst. While strong acids are necessary, milder Lewis acids (e.g., ZnCl₂, SnCl₄) might offer a better balance between reaction rate and tar formation.[3] |
| High Reaction Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Excessive heat promotes polymerization. Consider a stepwise heating approach or gradual addition of reactants to control exothermic reactions.[3] |
| High Concentration of Carbonyl Compound | Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[3] |
Question 2: My reaction is yielding a complex mixture of unidentified byproducts. How can I improve the selectivity?
Answer: The formation of complex mixtures can be attributed to several factors, including steric hindrance from the substrates and inappropriate reaction conditions.
Potential Causes & Solutions:
| Cause | Solution |
| Sterically Hindered Substrates | The use of γ-substituted α,β-unsaturated aldehydes or ketones can result in complex mixtures. If possible, consider alternative, less hindered starting materials.[3] |
| Suboptimal Reaction Conditions | Systematically vary the acid catalyst, solvent, and temperature to identify conditions that favor the desired product. A Design of Experiments (DoE) approach can be highly effective in navigating the reaction space.[3] |
Question 3: I am observing the formation of a significant amount of dihydroquinoline impurity in my final product. How can I prevent this or remove it?
Answer: The final step of the Doebner-von Miller reaction is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common issue.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Oxidation | An external oxidizing agent is often required. While historically nitrobenzene was used, it is highly toxic. Safer and more efficient alternatives include air, DDQ, or MnO₂.[3] |
| Suboptimal Reaction Time and Temperature | The oxidation step may necessitate longer reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[3] |
| Post-Reaction Contamination | If dihydroquinoline impurities are present in the isolated product, they can be oxidized in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[3] |
Friedländer Synthesis Troubleshooting
The Friedländer synthesis is a straightforward and often high-yielding method for producing substituted quinolines.[4] However, challenges can arise, particularly with substrate availability and reaction conditions.
Question 4: My Friedländer synthesis is resulting in a low yield. What are the common reasons and how can I optimize it?
Answer: Low yields in the Friedländer synthesis can often be traced back to harsh reaction conditions or issues with the starting materials.[5]
Potential Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | Traditional methods often employ high temperatures and strong acids or bases, which can degrade the starting materials and the product. Consider using milder catalysts or reaction conditions.[5] |
| Limited Availability of Starting Materials | The availability of substituted 2-aminoaryl carbonyl compounds can be a limiting factor. If direct purchase is not feasible, a synthetic route to the required starting material may need to be developed.[4] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Adjust the reaction time and temperature as needed. |
Quantitative Data Summary
The following tables summarize quantitative data for different synthetic routes to quinoline-2-carboxylates, providing a comparison of their efficiencies.
Table 1: Optimization of the Aza-Michael-Henry Domino Reaction for a One-Pot Synthesis [5]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Intermediate (%) |
| None | None | RT | 18 | 70 |
| L-proline | None | RT | 12 | 85 |
| DABCO | None | RT | 8 | 90 |
Table 2: Optimization of the Aromatization Step in a One-Pot Synthesis [5]
| Base | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| DBU | Acetonitrile | 50 | 24 | 65 |
| BEMP (on polymer) | Acetonitrile | 50 | 24 | 92 |
| PS-BEMP | Acetonitrile | 50 | 24 | 88 |
Table 3: Comparison of Catalysts for the Doebner Reaction [6]
| Catalyst | Solvent | Equivalents of Catalyst | Temperature (°C) | Yield (%) |
| p-TsOH | MeCN | 1.0 | 65 | 45 |
| Sc(OTf)₃ | MeCN | 1.0 | 65 | 60 |
| BF₃·Et₂O | MeCN | 1.0 | 65 | 86 |
| BF₃·THF | MeCN | 0.5 | 65 | 84 |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of Ethyl 2-Methylquinoline-4-carboxylate[4]
-
A mixture of aniline (1.0 eq), ethyl pyruvate (1.2 eq), and crotonaldehyde (1.2 eq) is added dropwise to a stirred solution of concentrated sulfuric acid in ethanol at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Friedländer Annulation for the Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate[4]
-
To a solution of 2-aminobenzophenone (1.0 eq) in ethanol, add ethyl benzoylacetate (1.1 eq) and a catalytic amount of potassium hydroxide.
-
The mixture is refluxed for 3 hours.
-
Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: One-Pot Synthesis of this compound from β-Nitroacrylates[7]
-
To a reaction vessel, add the 2-aminobenzaldehyde (1.0 equiv) and the substituted β-nitroacrylate (1.0 equiv) in acetonitrile.
-
Stir the mixture at room temperature to facilitate the initial domino reaction.
-
Add the BEMP catalyst on a polymer support to the reaction mixture.
-
Continue stirring at room temperature to allow for the aromatization step.
-
Upon completion (monitored by TLC or LC-MS), the solid-supported catalyst is removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.
Caption: General experimental workflow for this compound synthesis.
Safety Information
-
Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of dust, fumes, and vapors.[7]
-
Reactivity: Quinoline and its derivatives can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[7] Some quinoline compounds are suspected of causing genetic defects and may cause cancer.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[9]
This technical support center provides a starting point for addressing common challenges in the synthesis of this compound. For more specific issues, consulting the primary literature is always recommended.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude Ethyl quinoline-2-carboxylate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl quinoline-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Crude Product is a Dark, Tarry, or Oily Substance
-
Q1: My crude reaction mixture is a dark, tar-like material. How can I effectively isolate and purify the desired product?
-
A1: Tarry impurities are often acidic or polymeric byproducts, which can result from certain synthetic routes like the Doebner-von Miller or Pfitzinger reactions.[1][2] A multi-step purification strategy is often necessary. Consider an initial acid-base extraction to separate the basic product from neutral and acidic impurities. Following extraction, column chromatography or multiple recrystallizations may be required to remove the remaining colored substances.[1]
-
Issue 2: Challenges with Column Chromatography
-
Q2: My compound is streaking or tailing significantly on the silica gel TLC plate and column. How can I improve the separation?
-
A2: Tailing is a common issue for quinoline derivatives and is typically caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[3] To resolve this, add a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the solvent system (e.g., Ethyl Acetate/Hexane).[3] This deactivates the acidic sites on the silica, leading to improved peak shape and better separation.
-
-
Q3: I suspect my this compound is decomposing on the silica gel column, leading to low recovery. What can I do to prevent this?
-
A3: Decomposition on silica is also due to its acidic nature.[3] Besides adding a basic modifier like triethylamine to the eluent, you can consider alternative stationary phases.[3] Neutral or basic alumina can be a good substitute.[3] For highly sensitive compounds, other supports like Florisil or even reversed-phase silica (C18) may be effective.[3] If you must use silica, work quickly to minimize contact time and consider running the column in a cold room to reduce the decomposition rate.[3]
-
Issue 3: Difficulties with Recrystallization
-
Q4: I've dissolved my crude product in a hot solvent, but it "oils out" upon cooling instead of forming crystals. How can I fix this?
-
A4: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution as it becomes supersaturated, or if the concentration of impurities is too high. To troubleshoot, re-heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool much more slowly.[4] Alternatively, using a lower-boiling point solvent or a solvent mixture can be effective.[4]
-
-
Q5: No crystals are forming even after my solution has cooled completely. What steps can I take to induce crystallization?
-
A5: A lack of crystal formation often means the solution is not sufficiently supersaturated or there are no nucleation sites.[4] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.[4]
-
Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.[4]
-
Reducing Solvent: Gently evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, which can promote precipitation.[4]
-
-
-
Q6: My yield after recrystallization is very low. How can I improve it?
-
A6: Low yield can result from using too much solvent or filtering before crystallization is complete.[4] Ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature and then thoroughly in an ice bath to maximize precipitation before filtration.[4] You can also attempt to recover a second, less pure crop of crystals by concentrating the mother liquor.[1]
-
Data Presentation: Purification Strategies
The following table summarizes common solvent systems and conditions for the purification of this compound.
| Purification Method | Solvent/Eluent System | Typical Ratio/Condition | Notes |
| Recrystallization | Ethanol (EtOH) | Minimal hot solvent | A common and effective solvent for recrystallizing many quinoline derivatives.[5][6] |
| n-Hexane | Minimal hot solvent | Useful for recrystallizing less polar quinoline compounds.[5] | |
| Dimethylformamide (DMF) / Water | Dissolve in DMF, add water | Can be effective for inducing crystallization via the anti-solvent method.[4] | |
| Column Chromatography | Ethyl Acetate (EtOAc) / Hexane | Gradient (e.g., 5% to 30% EtOAc) | A standard eluent system. The optimal ratio should be determined by TLC analysis.[7][8] |
| EtOAc / Hexane + Triethylamine (NEt₃) | Add 0.5-2% NEt₃ to the eluent | Recommended to prevent tailing and decomposition on silica gel.[3] | |
| Dichloromethane (DCM) / Methanol (MeOH) | Gradient (e.g., 1% to 10% MeOH) | Used for more polar impurities, often with a basic modifier.[9] | |
| Stationary Phase | Silica Gel | Standard | Most common, but its acidity can cause issues.[3] |
| Deactivated Silica Gel | Pre-treat with NEt₃/eluent slurry | A proactive measure to prevent decomposition and tailing.[3] | |
| Alumina (Neutral or Basic) | Alternative to silica | A good choice for acid-sensitive basic compounds like quinolines.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol) by testing the solubility of a small amount of the crude material. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once cloudiness appears, the solution can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Ethyl Acetate/Hexane) that provides a good separation of the product from impurities, aiming for an Rf value of ~0.3 for the product. Add 1% triethylamine to the chosen eluent to prevent tailing.[3]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.[8]
-
Add a protective layer of sand on top of the silica bed.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) or the eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle air pressure to begin elution.[10]
-
Maintain a constant flow and ensure the silica bed does not run dry.
-
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for column chromatography.
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for column chromatography of this compound.
References
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinolines
Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1] For instance, in the Combes synthesis, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines lead to the 4-CF₃ regioisomer.[3]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1] Studies on the Combes synthesis have shown that increasing the bulk of the substituent on the diketone plays a significant role in directing the regioselectivity.[3]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1] For example, reversing the standard regiochemistry in the Doebner-von Miller synthesis can be achieved by using trifluoroacetic acid (TFA) as both the catalyst and solvent.[4][5]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the highly regioselective synthesis and derivatization of quinolines, often under milder conditions than classical methods.[6][7] These methods allow for the direct introduction of functional groups at specific positions (C2, C5, C8, etc.) on the quinoline ring, bypassing the need for pre-functionalized starting materials.[6][7] For example, ruthenium and rhodium catalysts have been used for the regioselective synthesis of quinoline derivatives through C-H bond activation and subsequent cyclization.[8][9][10] Furthermore, using quinoline N-oxides as substrates can direct functionalization specifically to the C2 position.[7][11]
Troubleshooting Guides
This section addresses specific issues encountered during key quinoline syntheses in a question-and-answer format.
Friedländer Synthesis
Issue: I am getting a mixture of regioisomers when using an unsymmetrical ketone.
-
Question: My reaction between 2'-aminoacetophenone and an unsymmetrical ketone yields a mixture of the linear and angular fused quinoline products. How can I improve the selectivity?
-
Answer: The regioselectivity of the Friedländer reaction is highly dependent on the reaction conditions and catalyst.[12]
-
Catalyst Selection: The choice between acid and base catalysis can favor one isomer over the other. While traditional methods often use base catalysis (e.g., KOH), acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid, iodine) can alter the reaction pathway and improve selectivity.[13][14] Proline has also been shown to be an effective organocatalyst for regioselective Friedländer annulation.[12]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone is an effective strategy to control the regioselectivity.[13]
-
Reaction Medium: Using an ionic liquid as the reaction medium can also be an effective way to solve regioselectivity problems.[13] By systematically varying the catalyst and conditions, you can optimize the reaction to favor one regioisomer.[12]
-
Combes Synthesis
Issue: The reaction with an unsymmetrical β-diketone is producing the undesired regioisomer.
-
Question: My Combes synthesis is yielding the thermodynamically favored product, but I need the kinetically favored regioisomer. What can I do?
-
Answer: Regioselectivity in the Combes synthesis is a well-documented challenge influenced by both steric and electronic factors.[3]
-
Substituent Effects: The substituents on both the aniline and the β-diketone direct the cyclization. Increasing the steric bulk on one of the diketone's R groups can effectively favor cyclization at the less hindered position.[3] Similarly, the electronic nature of the aniline substituent has a strong directing effect; electron-donating groups often favor one isomer, while electron-withdrawing groups favor the other.[3]
-
Catalyst and Dehydrating Agent: While concentrated sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol (forming a polyphosphoric ester, PPE) can be a more effective catalyst and dehydrating agent, potentially altering the isomer ratio.[3]
-
Doebner-von Miller Synthesis
Issue: I am unable to synthesize the 4-substituted quinoline; the reaction yields the 2-substituted isomer.
-
Question: The standard Doebner-von Miller reaction between my aniline and an α,β-unsaturated aldehyde is giving me the 2-substituted quinoline. How can I reverse the regioselectivity to obtain the 4-substituted product?
-
Answer: The conventional Doebner-von Miller synthesis typically proceeds via a 1,4-addition mechanism, leading to 2-substituted quinolines.[5] To achieve a reversal of this regioselectivity, you must promote a 1,2-addition pathway.
-
Substrate Choice: A key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner.[4][15] This substrate, when reacted with anilines, favors the formation of 4-substituted quinolines.[4]
-
Catalyst and Solvent: The use of trifluoroacetic acid (TFA) as both the catalyst and solvent is crucial for this reversal. Refluxing the aniline and the γ-aryl-β,γ-unsaturated α-ketoester in TFA promotes the 1,2-addition, leading to the desired 2-carboxy-4-arylquinolines.[5][15]
-
Data Presentation: Regioselectivity in Quinoline Synthesis
Table 1: Effect of Aniline Substituent on Regioselectivity in a Modified Combes Synthesis.
| Aniline Substituent | Major Product Regioisomer | Reference |
| Methoxy- (Electron-Donating) | 2-CF₃-quinoline | [3] |
| Chloro- (Electron-Withdrawing) | 4-CF₃-quinoline | [3] |
| Fluoro- (Electron-Withdrawing) | 4-CF₃-quinoline | [3] |
Conditions: Reaction of substituted anilines with a trifluoromethyl-β-diketone.
Table 2: Catalyst Effect on the Synthesis of 2-Carboxy-4-phenylquinoline (3a) vs. 2-Phenyl-4-carboxyquinoline (4a).
| Entry | Catalyst (mol%) | Solvent | Yield of 3a (%) | Yield of 4a (%) | Reference |
| 1 | Hf(OTf)₄ (10) | Dichloromethane | 18 | 44 | [5] |
| 2 | HCl (10) | Dichloromethane | 0 | 0 | [5] |
| 3 | H₂SO₄ (10) | Dichloromethane | 0 | 0 | [5] |
| 4 | TFA (solvent) | TFA | 85 | 0 | [5] |
Conditions: Reaction of aniline with γ-phenyl-β,γ-unsaturated α-ketoester.
Experimental Protocols
Protocol 1: General Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone (1.0 mmol) and the ketone with an α-methylene group (1.2 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) followed by a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., potassium hydroxide, 20 mol%).[16]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, collect it by filtration and wash with a cold solvent.[16][17]
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.[17]
Protocol 2: Regio-reversed Doebner-von Miller Synthesis of a 4-Arylquinoline
-
Reaction Setup: To a solution of the aniline (1.0 mmol) in trifluoroacetic acid (TFA, 3 mL) in a round-bottom flask, add the γ-aryl-β,γ-unsaturated α-ketoester (1.0 mmol).[4][5]
-
Reaction: Heat the mixture at reflux for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and neutralize the acid with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[4]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-carboxy-4-arylquinoline.[4]
Protocol 3: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
-
Reaction Setup: In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (e.g., SPhos, 10 mol%).[1]
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[1]
-
Inert Atmosphere: Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes) and then heat under an inert atmosphere (nitrogen or argon) at the specified temperature (e.g., 100-120 °C) for the required time.[1]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[1]
Visualizations
Caption: Troubleshooting flowchart for regioselectivity in the Friedländer synthesis.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Caption: Workflow for regioselective C-H arylation of quinoline N-oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Work-up of Ethyl Quinoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Quinoline-2-carboxylate. The following sections detail work-up procedures, address common experimental challenges, and offer solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by common synthetic methodologies used to prepare this compound and related quinoline derivatives.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1]
Q1: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of tar-like polymer. How can I improve this?
A1: Tar and polymer formation are common side reactions in the Doebner-von Miller synthesis, often due to the acidic conditions promoting polymerization of the α,β-unsaturated carbonyl compound.[2] To mitigate this, consider the following:
-
Biphasic Reaction Medium: Employing a two-phase system, such as toluene and aqueous acid (e.g., 6M HCl), can sequester the carbonyl compound in the organic phase, reducing its self-polymerization and potentially increasing the yield of the desired quinoline.[2]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the reaction mixture helps to maintain a low concentration, which can disfavor polymerization.
-
Use of a Solid Acid Catalyst: Using a solid acid catalyst, like Ag(I)-exchanged Montmorillonite K10, can simplify the work-up process as the catalyst can be easily filtered off after the reaction. This approach has been reported to provide moderate to excellent yields under solvent-free conditions.[2]
Q2: The work-up for my Doebner-von Miller reaction is complicated and messy. Are there ways to simplify the purification?
A2: The "tedious isolation procedures" often associated with this reaction are typically due to the presence of polymeric byproducts and residual acid catalysts.[2] By implementing the strategies to reduce polymer formation mentioned in Q1, the work-up will inherently become simpler. Using a filterable solid acid catalyst also significantly simplifies purification.[2]
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]
Q1: I am experiencing low yields in my Friedländer synthesis of this compound. What are the likely causes?
A1: Low yields in the Friedländer synthesis can often be attributed to several factors:[2]
-
Harsh Reaction Conditions: Traditional methods may use high temperatures and strong acids or bases, which can lead to the degradation of starting materials and the final product.[2] Consider using milder catalysts and reaction conditions. Recent advancements include the use of catalysts like gold, p-toluenesulfonic acid, and iodine under solvent-free conditions.[4]
-
Poor Reactivity of Starting Materials: The electronic properties of the substituents on both the 2-aminoaryl carbonyl compound and the α-methylene compound can impact the reaction rate and yield.[2]
-
Side Reactions: Under alkaline conditions, aldol condensation of the ketone can be a competing side reaction.[4]
Q2: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve regioselectivity?
A2: Regioselectivity is a known challenge with unsymmetrical ketones in the Friedländer synthesis.[2] Strategies to control this include:
-
Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Chiral phosphoric acids have been used to achieve high enantioselectivity in some cases.[4]
-
Substituent Effects: The steric and electronic nature of the substituents on your starting materials can direct the cyclization to favor one regioisomer over the other.
One-Pot Syntheses
Modern one-pot procedures offer an efficient route to this compound, often involving multiple reaction steps in a single vessel.[5][6]
Q1: My one-pot synthesis of this compound has a low overall yield. How can I troubleshoot this?
A1: Low yields in one-pot syntheses can stem from inefficiencies in any of the sequential reaction steps.[2] For a synthesis involving an initial aza-Michael-Henry domino reaction followed by aromatization, consider the following:[2]
-
Optimize the Domino Reaction: This initial step is crucial and can be sensitive to the choice of catalyst and solvent. While some reactions proceed without a promoter, a catalyst can significantly enhance the yield of the intermediate.[2]
-
Optimize the Aromatization Step: The final conversion to the quinoline product often requires a suitable base and solvent. The choice of base is critical for achieving a high yield. The phosphazene base BEMP, especially on a polymer support, has been shown to be highly effective.[2]
-
Monitor Intermediates: If possible, monitor the reaction for the accumulation of intermediates. If an intermediate is the major component at the end of the reaction, this points to an issue with the subsequent step (e.g., the aromatization).[2]
General Work-up and Purification
Q1: I am consistently getting an emulsion during the aqueous work-up of my reaction mixture. How can I break it?
A1: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures containing surfactant-like impurities. Here are several techniques to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion.[5]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Addition of Salt: Adding solid sodium chloride directly to the emulsion can also be effective.
-
Change of Solvent: Adding a small amount of a different organic solvent can alter the solubility properties and help to resolve the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
Q2: What are suitable solvent systems for the column chromatography of this compound?
A2: The choice of eluent for column chromatography depends on the specific impurities present. However, a good starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[7][8]
-
Typical Starting Ratios: Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis.[7][9]
-
For More Polar Compounds: If the compound is more polar, a system like dichloromethane and methanol may be more appropriate.[8]
-
Tailing Reduction: For basic compounds like quinolines, "tailing" on the silica gel column can be an issue. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this.
Q3: What is a good solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] For this compound, consider the following:
-
Single Solvents: Ethanol is often a good starting point for esters.[10][11] Other possibilities include methanol, acetone, and ethyl acetate.[12][13]
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be used. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. For esters, mixtures like diethyl ether-methanol or diethyl ether-petroleum ether can be effective.[13]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for One-Pot Synthesis of Ethyl Quinoline-2-Carboxylates
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Ethyl (E)-2-nitro-3-phenylacrylate | - | BEMP (polymer supported) | Acetonitrile | 12 | 85 | [6] |
| Aniline | Ethyl glyoxylate | Phenylacetylene | Cu(OTf)₂ | Dichloromethane | 16 | 92 | [6] |
| 2-Aminobenzaldehyde | Ethyl 2-nitro-2-butenoate | - | PS-BEMP | Acetonitrile | - | - | [14] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples.
Table 2: Typical Solvents for Purification of Quinoline Derivatives
| Purification Method | Solvent System | Application Notes |
| Column Chromatography | Hexanes/Ethyl Acetate | A standard system for compounds of moderate polarity. The ratio is adjusted based on TLC.[7][15] |
| Dichloromethane/Methanol | Suitable for more polar quinoline derivatives.[8] | |
| Recrystallization | Ethanol | A common and effective single solvent for many esters.[10][11] |
| Methanol, Acetone, Ethyl Acetate | Other potential single solvents to screen.[12][13] | |
| Diethyl ether/Methanol | A good mixed solvent system for polar compounds.[13] | |
| Diethyl ether/Petroleum ether | A mixed solvent system suitable for compounds of moderate polarity.[13] |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Doebner-von Miller Reaction (Biphasic System)
This protocol is adapted from a general procedure for a biphasic Doebner-von Miller reaction.[2]
-
Cooling: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Layer Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., toluene) (2 x volume of aqueous layer).
-
Combine Organic Layers: Combine all organic layers.
-
Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Work-up for a Friedländer Synthesis
This protocol is a general guide for the work-up of a Friedländer synthesis.[14]
-
Cooling: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used, or water if a base catalyst was used.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Combine and Wash: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Work-up for a One-Pot Synthesis using a Solid-Supported Catalyst
This protocol is based on a one-pot synthesis of quinoline-2-carboxylates using a polymer-supported BEMP catalyst.[2]
-
Catalyst Removal: Upon completion of the reaction, remove the solid-supported catalyst by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent (e.g., acetonitrile).
-
Purification: The resulting residue can be directly purified by column chromatography on silica gel to yield the final product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ajchem-a.com [ajchem-a.com]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Quinoline-2-carboxylate and Methyl Quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl quinoline-2-carboxylate and mthis compound. These two esters are common intermediates in the synthesis of a wide range of biologically active quinoline derivatives. Understanding their relative reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in medicinal chemistry and drug development. This document summarizes their physicochemical properties, compares their reactivity in key chemical transformations based on established organic chemistry principles and available data, and provides detailed experimental protocols for relevant reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and mthis compound is presented in Table 1. These properties can influence their solubility, handling, and behavior in various reaction media.
| Property | This compound | Mthis compound |
| CAS Number | 4491-33-2 | 19575-07-6[1] |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₉NO₂[1] |
| Molecular Weight | 201.22 g/mol | 187.19 g/mol [1] |
| Boiling Point | 348 °C at 760 mmHg | 321.2 ± 15.0 °C (Predicted)[2] |
| Melting Point | Not available | 80-85 °C[2] |
| Density | 1.241 g/cm³ | Not available |
Reactivity Comparison
Theoretical Framework
In nucleophilic acyl substitution reactions, which are characteristic of esters, two main factors influence reactivity:
-
Steric Hindrance: The larger ethyl group in this compound presents slightly more steric hindrance to the approach of a nucleophile to the carbonyl carbon compared to the smaller methyl group in mthis compound. This effect would suggest that the methyl ester is generally more reactive.
-
Leaving Group Ability: The leaving group in these reactions is the corresponding alkoxide (ethoxide or methoxide). Methoxide is a slightly better leaving group than ethoxide due to the lesser electron-donating inductive effect of the methyl group compared to the ethyl group. This factor also points towards a higher reactivity for the methyl ester.
Based on these principles, mthis compound is expected to be slightly more reactive than this compound in reactions such as hydrolysis, amidation, and transesterification.
Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction. Under alkaline conditions, this reaction, known as saponification, proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon.
While specific kinetic data for the alkaline hydrolysis of ethyl and mthis compound is not available, studies on other esters generally show that methyl esters hydrolyze at a slightly faster rate than their ethyl counterparts. This is consistent with the lower steric hindrance and better leaving group potential of the methoxide group.
Amidation
The conversion of esters to amides is a crucial transformation in the synthesis of many pharmaceuticals. This reaction typically involves the nucleophilic attack of an amine on the ester carbonyl. As with hydrolysis, the greater reactivity of the methyl ester due to reduced steric hindrance would be expected to lead to faster reaction rates and potentially higher yields under identical conditions compared to the ethyl ester.
Although many synthetic routes to quinoline-2-carboxamides start from the corresponding carboxylic acid, direct amidation of the esters is also a viable, though less common, approach.
Transesterification
Transesterification, the conversion of one ester to another, is another important reaction. The relative reactivity of the methyl and ethyl esters in transesterification would again be dictated by steric and electronic factors, with the methyl ester generally being the more reactive partner.
Experimental Protocols
The following are representative experimental protocols for key reactions involving quinoline-2-carboxylates. It is important to note that these are general procedures, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of Quinoline-2-Carboxylic Acid via Ester Hydrolysis
This protocol describes the basic hydrolysis of a quinoline-2-carboxylate ester to the corresponding carboxylic acid.
Materials:
-
Ethyl or Mthis compound
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the quinoline-2-carboxylate ester (1.0 eq.) in ethanol (for the ethyl ester) or methanol (for the methyl ester).
-
Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq.).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in water.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.
-
A precipitate of quinoline-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Workflow for Ester Hydrolysis
Caption: General workflow for the hydrolysis of quinoline-2-carboxylate esters.
Protocol 2: Synthesis of a Quinoline-2-Carboxamide via Amidation of Quinoline-2-Carboxylic Acid
As direct amidation of the esters is less common, this protocol outlines the more standard procedure starting from the carboxylic acid, which can be obtained from the esters via Protocol 1.[3] This two-step approach (hydrolysis then amidation) is often preferred for its reliability.
Step A: Conversion of Quinoline-2-Carboxylic Acid to the Acyl Chloride
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry toluene or Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize evolved gases (HCl and SO₂ or CO and CO₂), suspend quinoline-2-carboxylic acid (1.0 eq.) in an excess of thionyl chloride or a solution of oxalyl chloride (2-3 eq.) in an inert dry solvent like toluene or DCM.[3]
-
If using thionyl chloride, a catalytic amount of dry DMF can be added.[3]
-
Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.[3]
-
The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude quinoline-2-carbonyl chloride, which is often used immediately in the next step.
Step B: Coupling of the Acyl Chloride with an Amine
Materials:
-
Crude quinoline-2-carbonyl chloride
-
Desired primary or secondary amine
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq.) in a dry inert solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).[3]
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a base like triethylamine (2-3 eq.) in the same dry solvent.[3]
-
Cool the solution of the acyl chloride to 0 °C in an ice bath.[3]
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-carboxamide.
Workflow for Two-Step Amidation
Caption: A two-step workflow for synthesizing quinoline-2-carboxamides.
Conclusion
For researchers and drug development professionals, this implies that when using these compounds as synthetic intermediates:
-
Reactions involving mthis compound may proceed faster or at lower temperatures.
-
When a milder reaction is desired to avoid side products, the less reactive this compound might be the preferred starting material.
The choice between these two esters will ultimately depend on the specific requirements of the synthetic step, including the desired reaction rate, the nature of the nucleophile, and the overall synthetic strategy. The provided protocols offer a starting point for the practical application of these valuable synthetic intermediates.
References
comparative study of different synthetic routes to Ethyl quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to Ethyl quinoline-2-carboxylate, a key structural motif in medicinal chemistry. The following sections detail modern and classical methodologies, offering a comparative analysis of their efficiency, starting materials, and reaction conditions. Experimental protocols and quantitative data are presented to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and limitations. Modern one-pot syntheses offer efficiency and good yields, while classical named reactions provide alternative routes, though they may be less direct for this specific target. Esterification of the parent carboxylic acid represents a straightforward and often high-yielding approach.
Data Summary
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Ethyl pyruvate | Base (e.g., KOH) or Acid (e.g., HCl) | ~4 hours | High (reported up to 90% for similar systems)[1] |
| One-Pot Synthesis from β-Nitroacrylates | 2-Aminobenzaldehyde, Ethyl 2-nitroacrylate | Polymer-supported BEMP | ~42 hours | Moderate to Good (58% for a related derivative)[2] |
| Copper-Catalyzed One-Pot Synthesis | Aniline, Ethyl glyoxylate, Ethyl propiolate | Cu(OTf)₂ | ~16.5 hours | Good to Excellent (yields vary with substituents) |
| Fischer Esterification | Quinoline-2-carboxylic acid, Ethanol | Concentrated H₂SO₄ | 2-20 hours | High (typically >90%)[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the key synthetic routes to this compound.
Caption: Friedländer Synthesis of this compound.
Caption: One-Pot Synthesis from a β-Nitroacrylate.
Caption: Copper-Catalyzed One-Pot Synthesis.
Caption: Fischer Esterification of Quinoline-2-carboxylic acid.
Experimental Protocols
Friedländer Synthesis
The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][3]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ethyl pyruvate (1.1 mmol)
-
Potassium hydroxide (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add ethyl pyruvate to the solution.
-
Add a catalytic amount of potassium hydroxide.
-
Reflux the reaction mixture for approximately 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
One-Pot Synthesis from β-Nitroacrylates
This modern approach involves a domino reaction sequence to construct the quinoline ring system.[4]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ethyl 2-nitroacrylate (1.1 mmol)
-
Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (1.25 mmol)
-
Acetonitrile (solvent)
Procedure:
-
Stir a mixture of 2-aminobenzaldehyde and ethyl 2-nitroacrylate under solvent-free conditions at 70°C for 18 hours.
-
Cool the mixture to 50°C and add acetonitrile and PS-BEMP.
-
Stir the resulting solution at 50°C for an additional 24 hours.
-
Filter the reaction mixture to remove the polymer-supported catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Copper-Catalyzed One-Pot Synthesis
This method utilizes a copper catalyst to facilitate a tandem reaction leading to the formation of the quinoline-2-carboxylate.
Materials:
-
Aniline (1.0 equiv)
-
Ethyl glyoxylate (1.0 equiv, in toluene)
-
Ethyl propiolate (1.2 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (20 mol%)
-
Dichloromethane (solvent)
Procedure:
-
In a reaction flask, dissolve the aniline and ethyl glyoxylate in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Add ethyl propiolate and the copper(II) triflate catalyst to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Fischer Esterification
This classical method involves the acid-catalyzed esterification of the corresponding carboxylic acid.[5][6]
Materials:
-
Quinoline-2-carboxylic acid (quinaldic acid)
-
Absolute ethanol (in large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Suspend quinoline-2-carboxylic acid in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-20 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Discussion of Classical Routes: Doebner-von Miller and Combes Syntheses
While the Doebner-von Miller and Combes syntheses are cornerstone reactions in quinoline chemistry, their application for the direct synthesis of this compound is not commonly reported.[2][7]
-
Combes Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][9] To obtain a 2-carboxylate, a β-ketoester with a specific substitution pattern would be necessary, making this route less direct and potentially lower yielding for the target molecule compared to the other methods described.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Biological Activity of Quinoline-2-Carboxylic Acid Esters and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Among these, quinoline-2-carboxylic acid and its esters, such as Ethyl quinoline-2-carboxylate, represent a promising class of compounds with significant therapeutic potential. This guide provides a comparative overview of the biological activities of these compounds against other quinoline derivatives, supported by experimental data, detailed protocols, and an exploration of their mechanisms of action.
Anticancer Activity: A Tale of Diverse Mechanisms
Quinoline derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[1]
Aryl esters of quinoline-2-carboxylic acid have demonstrated potent cytotoxicity. For instance, one such ester exhibited an IC50 value of 26 µg/mL against the PC3 human prostate cancer cell line.[2] In comparison, quinoline-2-carboxylic acid itself has shown significant cytotoxicity against both cervical (HeLa) and breast (MCF7) cancer cells.[3] Further modifications to the quinoline scaffold have yielded highly potent compounds. For example, a 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) was found to have an IC50 of 7.2 µM against MLLr leukemic cell lines.[1]
Other quinoline derivatives, such as those based on a quinoline-3-carboxylate scaffold, have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), key players in many cancers.[4] One such derivative demonstrated an impressive IC50 of 23 nM against the HT-29 colon cancer cell line.[4]
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [2] |
| Quinoline-2-carboxylic acid | HeLa (Cervical), MCF7 (Breast) | Significant Cytotoxicity | [3] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 µM | [1] |
| Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate derivative | HT-29 (Colon) | 23 nM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines (e.g., PC3, HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: EGFR/HER-2 Inhibition and Apoptosis
Antimicrobial Activity: Targeting Bacterial Processes
Esters of quinoline-2-carboxylic acid and other derivatives have been investigated for their antimicrobial properties. While specific data for this compound is limited, related compounds have shown notable activity. For instance, a series of novel Mannich bases and Schiff bases derived from quinoline-2-carboxylic acid exhibited strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species.[5] In some cases, the activity was comparable to the antibiotic amoxicillin.[5]
Table 2: Comparative Antimicrobial Activity of Quinoline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| Schiff bases of quinoline-2-carboxylic acid | S. aureus, E. coli, Candida sp. | Strong inhibitory activity | |
| Mannich bases of quinoline-2-carboxylic acid | S. aureus, E. coli, Candida sp. | Strong inhibitory activity | [5] |
| [2,3′-biquinoline]-4-carboxylic acid derivatives | E. coli | Promising antibacterial activity |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Table 3: Comparative Anti-inflammatory and Antiallergy Activity of Quinoline Derivatives
| Compound/Derivative | Assay/Model | Activity Metric | Reference |
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Rat passive cutaneous anaphylaxis | ED50 = 3 mg/kg | [8] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [3] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds and vehicle control
-
Plethysmometer
Procedure:
-
Administer the test compound or vehicle to the animals orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Signaling Pathway: Inhibition of NF-κB in Inflammation
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Ethyl Quinoline-2-Carboxylate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Ethyl quinoline-2-carboxylate purity using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol and compares the performance of this method with alternative analytical techniques, supported by representative experimental data. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures for this critical chemical intermediate.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment.[2][3]
Comparison of Analytical Techniques for Purity Determination
While HPLC is a primary method for the purity analysis of non-volatile and thermally stable compounds like this compound, other techniques can also be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established and robust.[2] | Requires reference standards for quantification, can be time-consuming for complex samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.[3] | Excellent for volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally unstable compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a highly accurate purity assessment without the need for a specific reference standard of the analyte.[3] | High precision and accuracy, does not require a specific reference standard for the primary analyte. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer. |
| Thin-Layer Chromatography (TLC) | A simple and rapid qualitative technique for identifying the number of components in a mixture.[1] | Cost-effective, simple to perform, useful for rapid screening. | Primarily qualitative, not suitable for precise quantification. |
Experimental Protocol: Purity Validation of this compound by RP-HPLC
This section details a robust reversed-phase HPLC (RP-HPLC) method for the accurate quantification and purity assessment of this compound. The method is based on established principles for the analysis of quinoline derivatives.[2][4]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-19 min: 80-20% B; 19-25 min: 20% B |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 230 nm |
| Run Time | 25 minutes |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Summary of Method Validation Parameters
The described HPLC method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5][6] The results are summarized in the following table.
| Validation Parameter | Result |
| Specificity | The method showed high specificity with no interference from common process-related impurities or degradation products at the retention time of this compound.[2] |
| Linearity (R²) | > 0.999[7] |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2%[8] |
| Accuracy (Recovery %) | 98.0% - 102.0%[6] |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time (approx.) | 12.5 minutes |
| Resolution (Rs) | > 2.0 between the main peak and the nearest eluting impurity. |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC validation of this compound purity.
Caption: Logic diagram for selecting an appropriate analytical method for purity assessment.
References
- 1. ijfmr.com [ijfmr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl quinoline-2-carboxylate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl quinoline-2-carboxylate, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with related quinoline derivatives and standardized experimental protocols.
Spectroscopic Analysis of this compound
The structural elucidation of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.
¹H NMR Spectrum: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the ethyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group, leading to a downfield shift of adjacent protons.
¹³C NMR Spectrum: The carbon NMR spectrum displays signals for all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are characteristic of aromatic and heteroaromatic systems. The carbonyl carbon of the ester group and the carbons of the ethyl group are also readily identified.
Comparative NMR Data
To provide a clear context for the spectral features of this compound, the following tables present a comparison of its ¹H and ¹³C NMR data with that of two structurally related compounds: Ethyl quinoline-3-carboxylate and Ethyl 6-nitroquinoline-3-carboxylate. This comparison highlights the influence of the substituent position and the presence of an electron-withdrawing group on the chemical shifts.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Proton | This compound (δ, ppm, J in Hz) | Ethyl quinoline-3-carboxylate (δ, ppm, J in Hz) | Ethyl 6-nitroquinoline-3-carboxylate (δ, ppm, J in Hz) |
| H3 | 8.27 (d, 8.5) | 8.79 (s) | 9.03 (s) |
| H4 | 8.19 (d, 8.5) | 9.46 (s) | 8.92 (s) |
| H5 | 7.88 (d, 8.1) | 7.76 (d, 8.1) | 8.32 (d, 9.3) |
| H6 | 7.74 (ddd, 8.4, 6.9, 1.5) | 7.49 (t, 7.8) | - |
| H7 | 7.58 (ddd, 8.1, 6.9, 1.2) | 7.16 (d, 6.9) | 8.59 (d, 9.3) |
| H8 | 8.11 (d, 8.4) | - | 9.61 (s) |
| -OCH₂CH₃ | 4.54 (q, 7.1) | 4.48 (q, 6.9) | 4.53 (q, 6.9) |
| -OCH₂CH₃ | 1.48 (t, 7.1) | 1.46 (t, 6.9) | 1.49 (t, 6.9) |
Data for this compound obtained from the Spectral Database for Organic Compounds (SDBS). Data for comparative compounds are from peer-reviewed literature.
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Carbon | This compound (δ, ppm) | Ethyl quinoline-3-carboxylate (δ, ppm) | Ethyl 6-nitroquinoline-3-carboxylate (δ, ppm) |
| C2 | 150.3 | 148.9 | 151.6 |
| C3 | 129.5 | 138.8 | 140.1 |
| C4 | 137.0 | 127.1 | 125.1 |
| C4a | 127.5 | 127.0 | 125.9 |
| C5 | 129.1 | 131.9 | 125.6 |
| C6 | 129.7 | 126.8 | 146.1 |
| C7 | 130.1 | 122.9 | 131.5 |
| C8 | 128.3 | - | 124.9 |
| C8a | 147.2 | 148.8 | 153.4 |
| C=O | 165.7 | 165.5 | 164.4 |
| -OCH₂CH₃ | 62.1 | 61.4 | 62.1 |
| -OCH₂CH₃ | 14.4 | 14.2 | 14.3 |
Data for this compound obtained from the Spectral Database for Organic Compounds (SDBS). Data for comparative compounds are from peer-reviewed literature.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following section details the recommended methodology for the ¹H and ¹³C NMR analysis of quinoline derivatives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is commonly used for similar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Visualizing NMR Analysis Workflow and Structural Relationships
To better illustrate the process of NMR analysis and the structural differences that lead to distinct spectral data, the following diagrams are provided.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Key ¹H NMR signal differences.
Unraveling Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Analysis of Quinoline-2-Carboxylate Esters
For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically significant molecules is paramount. Mass spectrometry serves as a powerful tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of Ethyl quinoline-2-carboxylate and its close analog, Mthis compound, supported by experimental data and detailed protocols.
Introduction to Fragmentation Analysis
Quinoline-2-carboxylates are a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Electron ionization mass spectrometry (EI-MS) is a key analytical technique used to elucidate their structures. In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a molecular fingerprint, revealing information about the molecule's structure and stability.
This guide focuses on the fragmentation of this compound and compares it with the experimentally determined fragmentation of Mthis compound. By examining the differences in their fragmentation pathways, we can gain a deeper understanding of how the seemingly minor difference in their ester alkyl groups influences the molecule's behavior under energetic conditions.
Experimental Protocols
The data presented and the fragmentation pathways discussed are based on standard electron ionization mass spectrometry protocols. A general methodology for such an analysis is outlined below.
Sample Preparation: A dilute solution of the analyte (e.g., this compound or Mthis compound) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for the analysis of these compounds.
Gas Chromatography (GC) Method:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 15°C/min to 280°C, with a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-400
The workflow for this type of analysis can be visualized as follows:
Results and Comparative Fragmentation Analysis
The mass spectrum of a quinoline-2-carboxylate ester is characterized by a detectable molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and the quinoline ring system.
Predicted Fragmentation of this compound (C₁₂H₁₁NO₂)
While a publicly available, quantitative reference spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the known behavior of its structural isomers and related compounds. The molecular ion is expected at m/z 201. The primary fragmentation pathways involve the loss of the ethoxy group and subsequent cleavages of the quinoline core.
| Predicted m/z | Proposed Ion Structure | Neutral Loss | Description |
| 201 | [M]•+ | - | Molecular Ion |
| 173 | [M - C₂H₄]•+ | Ethylene (28 u) | McLafferty rearrangement |
| 156 | [M - OC₂H₅]+ | Ethoxy radical (45 u) | Loss of the ethoxy group |
| 128 | [M - COOC₂H₅]+ | Carboethoxy radical (73 u) | Loss of the entire ester group |
| 102 | [C₈H₆N]+ | Carbon monoxide (28 u) from m/z 156, then HCN (27 u) | Fragmentation of the quinoline ring |
Experimental Fragmentation of Mthis compound (C₁₁H₉NO₂)[1]
For comparison, experimental data for Mthis compound, with a molecular weight of 187.19 g/mol , is available from the MassBank of North America.[1] This provides a concrete basis for understanding the fragmentation of this class of compounds.
| Experimental m/z | Relative Abundance (%) | Proposed Ion Structure | Neutral Loss |
| 187 | ~15 | [M]•+ | - |
| 156 | ~20 | [M - OCH₃]+ | Methoxy radical (31 u) |
| 129 | 100 | [M - COOCH₃]•+ | Carbomethoxy radical (59 u) |
| 128 | ~37 | [M - COOCH₃ - H]+ | Hydrogen radical (1 u) from m/z 129 |
| 101 | ~15 | [C₈H₅N]+ | Hydrogen cyanide (27 u) from m/z 128 |
Discussion of Fragmentation Pathways
The fragmentation of both esters is initiated by characteristic cleavages around the ester functional group. The comparison reveals both similarities and key differences driven by the nature of the alkyl group.
A primary fragmentation for esters is the loss of the alkoxy group.[1][2] For Mthis compound, this corresponds to the loss of a methoxy radical (•OCH₃, 31 u) to form an acylium ion at m/z 156.[1] Similarly, this compound is predicted to lose an ethoxy radical (•OC₂H₅, 45 u), also resulting in an ion at m/z 156.
Another significant pathway involves the cleavage of the C-C bond between the quinoline ring and the carbonyl group. For the methyl ester, this results in the loss of the carbomethoxy radical (•COOCH₃, 59 u) to produce the base peak at m/z 129, which corresponds to the quinoline radical cation.[1] For the ethyl ester, loss of the carboethoxy radical (•COOC₂H₅, 73 u) would yield an ion at m/z 128.
Furthermore, the quinoline ring itself can undergo fragmentation. A common fragmentation for quinoline and its derivatives is the loss of hydrogen cyanide (HCN, 27 u).[1] In the case of the methyl ester, the ion at m/z 128 (formed from the base peak at m/z 129) can lose HCN to produce a fragment at m/z 101.[1] A similar fragmentation is anticipated for the ethyl ester, where the m/z 128 ion would lose HCN to form a fragment at m/z 101.
The following diagram illustrates the proposed fragmentation pathway for this compound:
Conclusion
The mass spectrometric fragmentation of this compound and Mthis compound is dominated by cleavages associated with the ester group, followed by the characteristic fragmentation of the quinoline ring system. The primary difference in their spectra arises from the different masses of the alkoxy (•OR) and carboalkoxy (•COOR) radicals that are lost. The analysis demonstrates that while the core fragmentation pattern of the quinoline moiety remains consistent, the initial losses from the ester group provide clear distinguishing features for these two closely related compounds. This comparative guide provides researchers with a foundational understanding of the fragmentation behavior of these important molecular scaffolds, aiding in their identification and structural characterization in complex samples.
References
A Comparative Guide to the Efficacy of Catalysts in Quinoline Synthesis
The synthesis of quinolines, a foundational scaffold in medicinal chemistry and materials science, is a focal point of extensive research. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalysts employed in quinoline synthesis, with a focus on the widely utilized Friedländer annulation, supported by experimental data and detailed protocols.
Catalyst Performance in Friedländer Quinoline Synthesis
The Friedländer synthesis, the condensation reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is a versatile method for constructing the quinoline core.[1][2][3] The efficacy of this reaction is significantly enhanced by a variety of catalysts, which can be broadly categorized as transition-metal catalysts, metal-free catalysts, and nanocatalysts.[4][5]
The following table summarizes the performance of representative catalysts from each category in the Friedländer synthesis of quinolines.
| Catalyst Category | Catalyst Example | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transition-Metal | In(OTf)₃ | 2-Aminobenzophenone, Ethyl acetoacetate | Solvent-free | 60 | 0.25 | >90 | [6] |
| Metal-Free | [bmim]HSO₄ (Ionic Liquid) | 2-Aminobenzaldehydes, Allenoates | Solvent-free | N/A | Short | High | [7] |
| Metal-Free | Amberlyst-15 | 2-Aminoaryl ketones, α-Methylene carbonyls | Ethanol | Reflux | N/A | Good | [8] |
| Nanocatalyst | Nickel Nanoparticles | 2-Aminobenzophenone, Cyclohexane-1,3-dione | Solvent-free | N/A | N/A | 92-96 | [5] |
| Nanocatalyst | Fe₃O₄-supported ionic liquid | 2-Aminoaryl ketones, 1,3-Dicarbonyls | Solvent-free | 90 | N/A | High | [4] |
| Nanocatalyst | Zeolite H-ZSM-5 | 2-Aminoacetophenone, 2,4-Pentanedione | N/A | N/A | N/A | 82 | [5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthetic strategies. Below are representative experimental protocols for the Friedländer synthesis using different classes of catalysts.
Protocol 1: Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines
This protocol is based on the use of a reusable magnetic nanocatalyst.[4]
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)[4]
-
Ethanol (5 mL, if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).
-
If the reaction is to be performed in a solvent, add ethanol (5 mL).
-
Stir the reaction mixture at a temperature between 60-100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.[4]
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Metal-Free Synthesis using a Solid-Supported Acid Catalyst
This protocol utilizes a solid-supported acid catalyst, which simplifies purification.[8]
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
NaHSO₄-SiO₂[8]
-
Ethanol (for work-up)
Procedure:
-
Combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and NaHSO₄-SiO₂ in a reaction vessel.
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, add ethanol to the reaction mixture and filter to remove the solid catalyst.
-
The filtrate can be concentrated and the product purified by appropriate methods.
Visualizing the Process and Comparison
Diagrams are powerful tools for understanding complex workflows and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a logical comparison of the catalyst types.
References
- 1. benchchem.com [benchchem.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Cost-Effectiveness Analysis of Ethyl Quinoline-2-carboxylate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and cost-effective synthesis of derivatives such as Ethyl quinoline-2-carboxylate is therefore of significant interest to the pharmaceutical industry. This guide provides a comprehensive comparison of various synthetic routes to this important molecule, focusing on cost-effectiveness, reaction efficiency, and scalability. Experimental data, detailed protocols, and process diagrams are provided to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table provides a summary of the key quantitative parameters for the synthesis of this compound and its derivatives via several common methods. Please note that direct comparison can be challenging due to variations in substrates and reaction scales reported in the literature.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| Doebner-von Miller Reaction | Aniline, Ethyl pyruvate, α,β-Unsaturated aldehyde | Strong Acid (e.g., H₂SO₄) | ~12 hours[1] | 0 to RT[1] | Moderate | One-pot, readily available starting materials. | Often requires harsh acidic conditions, can lead to side products, and may result in mixtures of isomers.[1] |
| Combes Quinoline Synthesis | Aniline, β-Diketone/β-Ketoester | Strong Acid (e.g., H₂SO₄) | ~1.5 hours[1] | 100[1] | Good | Good for the synthesis of 2,4-disubstituted quinolines.[2] | Requires specific β-diketone or β-ketoester starting materials. |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Ethyl pyruvate | Base (e.g., KOH) or Acid | ~3 hours[1] | Reflux[1] | High[3] | Straightforward, high-yielding for polysubstituted quinolines. | Availability of substituted 2-aminoaryl carbonyl compounds can be a limitation. |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High Temperature / Microwave | 5 minutes (Microwave)[1] | 250-300[4] | Up to 47% (Microwave)[5] | Effective for anilines with electron-donating groups. | Requires high temperatures, potential for decarboxylation as a side reaction.[4] |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Oxidizing Agent | Selenium Dioxide | Several hours | High | ~50-77% (for similar compounds)[6] | Direct conversion of a readily available starting material. | Use of toxic selenium compounds, potential for over-oxidation. |
| One-Pot from β-Nitroacrylates | 2-Aminobenzaldehyde, β-Nitroacrylate | BEMP on polymer support | ~42 hours[1] | 50-70[1] | Good overall yields[7] | One-pot procedure, good yields for derivatives. | Requires synthesis of β-nitroacrylate starting materials. |
Cost-Effectiveness Analysis
The following table provides an estimated cost analysis for the key starting materials and reagents required for each synthetic route. Prices are based on currently available catalog data and may vary depending on the supplier, purity, and scale of purchase.
| Reagent | Supplier Example | Price (USD) | Quantity |
| Aniline | Thermo Scientific Chemicals | $29.65 | 5 mL |
| Ethyl Pyruvate | Sigma-Aldrich | $36.12 | 25 g |
| 2-Methylquinoline | TCI America | $24.00 | 25 g |
| Selenium Dioxide | Sigma-Aldrich | $47.50 | 5 g |
| 2-Aminobenzaldehyde | ChemicalBook | $228.69 | 25 g |
| Diethyl ethoxymethylenemalonate | Sigma-Aldrich | £52.10 | 100 g |
| Copper(II) triflate | Strem | $55.00 | 5 g |
Note: The cost of common solvents and inorganic acids/bases is generally low and has not been included in this analysis. The cost of specialized reagents like β-nitroacrylates and polymer-supported BEMP can be significant and should be considered when evaluating the one-pot synthesis route.
Experimental Protocols
Doebner-von Miller Synthesis of Ethyl 2-Methylquinoline-4-carboxylate
Procedure: A mixture of aniline (1.0 eq), ethyl pyruvate (1.2 eq), and crotonaldehyde (1.2 eq) is added dropwise to a stirred solution of concentrated sulfuric acid in ethanol at 0°C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.[1] The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Combes Synthesis of Ethyl 2,4-Dimethylquinoline-3-carboxylate
Procedure: Aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) are mixed and heated at 100°C for 1 hour.[1] Concentrated sulfuric acid is then added cautiously, and the mixture is heated at 100°C for an additional 30 minutes.[1] After cooling, the reaction mixture is poured onto ice and neutralized with aqueous ammonia. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol.[1]
Friedländer Annulation for the Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate
Procedure: To a solution of 2-aminobenzophenone (1.0 eq) in ethanol, ethyl benzoylacetate (1.1 eq) and a catalytic amount of potassium hydroxide are added.[1] The mixture is refluxed for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Procedure: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are combined in a microwave vial equipped with a magnetic stirring bar.[1] The mixture is heated to 300°C in a microwave synthesizer for 5 minutes.[1] After cooling to room temperature, the precipitated product is filtered off and washed with ice-cold acetonitrile (3 mL).[1] The resulting solid is dried under vacuum.[1]
Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid
Procedure: 2-Methylquinoline is heated with selenium dioxide in a suitable solvent (e.g., dioxane or xylene). The reaction mixture is refluxed for several hours. After the reaction is complete, the mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then worked up to isolate the carboxylic acid product, which may involve extraction and recrystallization.
One-Pot Synthesis of this compound from β-Nitroacrylates
Procedure: A mixture of 2-aminobenzaldehyde (1 mmol) and ethyl 2-nitro-2-butenoate (1.1 mmol) is stirred under solvent-free conditions at 70°C for 18 hours.[1] The temperature is then lowered to 50°C, and acetonitrile (10 mL) and polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (1.25 mmol) are added.[1] The resulting solution is stirred at 50°C for a further 24 hours.[1] The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Doebner-von Miller Reaction Workflow.
Caption: Combes Quinoline Synthesis Workflow.
Caption: Friedländer Annulation Workflow.
Caption: Gould-Jacobs Reaction Workflow.
Caption: Oxidation of 2-Methylquinoline Workflow.
Caption: One-Pot Synthesis from β-Nitroacrylates Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Ethyl Quinoline-2-Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for three isomers of ethyl quinoline-carboxylate: ethyl quinoline-2-carboxylate, ethyl quinoline-3-carboxylate, and ethyl quinoline-4-carboxylate. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including synthesis, purification, and quality control. This document summarizes available quantitative spectroscopic data and outlines the general experimental protocols for their acquisition.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the three isomers. It is important to note that experimental data for this compound is limited in the reviewed literature; therefore, predicted data is included for comparison where available.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Position | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | -CH₃ | 1.39 | t | 7.12 |
| -CH₂ | 4.43 | q | 7.12 | |
| H-3 | 8.18 | d | 8.5 | |
| H-4 | 8.11 | m | ||
| H-5 | 8.11 | m | ||
| H-6 | 7.76 | ddd | 8.14, 6.95, 1.19 | |
| H-7 | 7.88 | ddd | 8.48, 6.95, 1.53 | |
| H-8 | 8.11 | m | ||
| Ethyl quinoline-3-carboxylate | -CH₃ | 1.46 | t | 7.2 |
| -CH₂ | 4.48 | q | 7.2 | |
| H-2 | 9.46 | s | ||
| H-4 | 8.79 | s | ||
| H-5 | 7.76 | d | 8.1 | |
| H-6 | 7.49 | t | 7.8 | |
| H-7 | 7.16 | d | 6.9 | |
| H-8 | - | - | - | |
| Ethyl quinoline-4-carboxylate | - | Data not readily available in searched literature | - | - |
Predicted ¹H NMR data for this compound sourced from iChemical[1]. Experimental data for substituted Ethyl quinoline-3-carboxylate used as a reference[2].
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Position | Chemical Shift (δ ppm) |
| This compound | - | Data not readily available in searched literature |
| Ethyl quinoline-3-carboxylate | -CH₃ | 14.2 |
| -CH₂ | 61.4 | |
| C-2 | 148.9 | |
| C-3 | 122.9 | |
| C-4 | 138.8 | |
| C-4a | 126.8 | |
| C-5 | 127.0 | |
| C-6 | 131.9 | |
| C-7 | 127.1 | |
| C-8 | 137.3 | |
| C-8a | 148.8 | |
| C=O | 165.5 | |
| Ethyl quinoline-4-carboxylate | - | Available from SpectraBase[3] |
Experimental data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2].
Table 3: Infrared (IR) Spectroscopic Data
| Isomer | Functional Group | Wavenumber (cm⁻¹) |
| This compound | - | Data not readily available in searched literature |
| Ethyl quinoline-3-carboxylate | C-H (aromatic) | 2993 |
| C=O (ester) | 1726 | |
| C=C, C=N (aromatic) | 1600, 1492 | |
| C-O (ester) | 1276 | |
| Ethyl quinoline-4-carboxylate | - | Data not readily available in searched literature |
Experimental data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2].
Table 4: Mass Spectrometry (MS) Data
| Isomer | Ion | m/z |
| This compound | - | Data not readily available in searched literature |
| Ethyl quinoline-3-carboxylate | [M+H]⁺ | 202.0811 (Calculated for C₁₂H₁₁NO₂) |
| Ethyl quinoline-4-carboxylate | [M]⁺ | 201 |
| 156 | ||
| 128 | ||
| 103 |
High-resolution mass spectrometry data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2]. GC-MS data for Ethyl quinoline-4-carboxylate available from the NIST Mass Spectrometry Data Center[3].
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the ethyl quinoline-carboxylate isomers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the ethyl quinoline-carboxylate isomers.
Methodology:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the various functional groups (e.g., C=O of the ester, C=C and C=N of the quinoline ring, C-O bonds).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the ethyl quinoline-carboxylate isomers.
Methodology:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions to generate a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
-
References
A Comparative Analysis of the Antimicrobial Spectrum of Ethyl Quinoline-2-Carboxylate Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antimicrobial properties of ethyl quinoline-2-carboxylate derivatives reveals their potential as broad-spectrum antimicrobial agents. This guide provides a comparative assessment of their in vitro activity against a panel of pathogenic microorganisms, benchmarked against established antibiotics. Detailed experimental protocols and a visualization of the underlying mechanism of action are presented to support further research and development in this area.
Comparative Antimicrobial Activity
A series of novel substituted ethyl 2-(quinolin-4-yl)-propanoates were synthesized and evaluated for their antimicrobial efficacy. The minimum inhibitory concentrations (MICs) were determined against a range of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The results, summarized in the table below, demonstrate a varied spectrum of activity, with notable potency observed against Helicobacter pylori.
| Compound/Antibiotic | S. aureus (MIC μg/mL) | E. faecalis (MIC μg/mL) | S. epidermidis (MIC μg/mL) | B. subtilis (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | K. pneumoniae (MIC μg/mL) | H. pylori (MIC μg/mL) | C. albicans (MIC μg/mL) |
| Ethyl 2-(quinolin-4-yl)propanoate Derivatives | |||||||||
| Compound 10b | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 3.12 | >50 |
| Compound 10e | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 6.25 | >50 |
| Compound 10g | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 12.5 | >50 |
| Compound 10h | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 6.25 | >50 |
| Compound 10i | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 25 | >50 |
| Compound 10n | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 6.25 | >50 |
| Compound 10p | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 6.25 | >50 |
| Compound 13 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 3.12 | >50 |
| Compound 14 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | 3.12 | >50 |
| Standard Antibiotics (for comparison) | |||||||||
| Amoxicillin | 0.25-2 | 0.25-4 | 0.12-1 | 0.03-0.25 | 4-32 | >128 | 8-64 | 0.015-0.25 | N/A |
| Ciprofloxacin | 0.12-2 | 0.25-2 | 0.12-1 | 0.06-0.5 | 0.008-0.5 | 0.12-2 | 0.015-1 | 0.12-1 | N/A |
| Gentamicin | 0.12-4 | 4->128 | 0.06-2 | 0.03-0.5 | 0.25-4 | 0.5-8 | 0.25-4 | N/A | N/A |
| Amphotericin B | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | 0.25-2 |
Note: MIC values for the ethyl 2-(quinolin-4-yl)propanoate derivatives are sourced from "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates".[1] MIC values for standard antibiotics are typical ranges and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The antimicrobial activity of the this compound derivatives was assessed using the broth microdilution method. This standard procedure allows for the determination of the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
Broth Microdilution Susceptibility Testing for Aerobic Bacteria
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Test Compounds: Stock solutions of the this compound derivatives are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
-
Microorganism: A fresh, pure culture of the test bacterium is used to prepare the inoculum.
-
-
Inoculum Preparation:
-
Several colonies of the test bacterium are transferred from an agar plate into sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
The test compounds are serially diluted in the microtiter plate using the appropriate broth.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no compound) and a sterility control (no bacteria).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Mechanism of Action: Inhibition of DNA Replication
Quinolone derivatives, the parent class of compounds for ethyl quinoline-2-carboxylates, are known to exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3][4][5][6][7][8] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating (unlinking) daughter chromosomes after replication.
By binding to these enzymes, quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[5][7] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[5]
The presented data and methodologies provide a foundation for researchers and drug development professionals to further explore the potential of this compound derivatives as a novel class of antimicrobial agents. The targeted mechanism of action against bacterial DNA replication enzymes remains a promising avenue for combating infectious diseases.
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Bacterial resistance to quinolones: mechanisms and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Ethyl Quinoline-2-Carboxylate
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of ethyl quinoline-2-carboxylate, a heterocyclic aromatic compound. Adherence to these protocols is critical to mitigate potential environmental, health, and safety risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific toxicity data for this compound is limited, related quinoline derivatives can be hazardous. Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat is required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: When handling the solid form where dust may be generated, a particulate respirator is recommended. If handling solutions that may produce vapors, an air-purifying respirator with organic vapor cartridges may be necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact with the chemical, including inhalation of dust or vapors. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.
Quantitative Data Summary
| Property | Value |
| CAS Number | 4491-33-2[1][2][3] |
| Molecular Formula | C12H11NO2[1][3] |
| Molecular Weight | 201.22 g/mol [1] |
| Boiling Point | 348°C at 760 mmHg[1][4] |
| Density | 1.241 g/cm³[4] |
| Flash Point | 164.3°C[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
1. Waste Collection and Segregation:
-
All waste containing this compound, including residual amounts in containers, contaminated PPE (gloves, etc.), and any absorbent materials used for spills, must be collected in a designated hazardous waste container.
-
The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
2. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
The material will likely be disposed of through controlled incineration with flue gas scrubbing or by a licensed chemical destruction plant.[5]
-
Provide the waste disposal company with a complete and accurate description of the waste.
4. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the solvent rinsate as hazardous waste in the designated container.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand, or earth) to contain and collect the spilled material.
-
Carefully scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl Quinoline-2-Carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Ethyl quinoline-2-carboxylate, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as hazardous. The primary risks include acute toxicity if swallowed, in contact with skin, or inhaled, as well as causing skin and serious eye irritation.[1] Some quinoline derivatives are also suspected of causing genetic defects and may be carcinogenic.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene rubber recommended).[2][4] Inspect for tears or degradation before use. For prolonged contact, consider thicker gauge gloves. | To prevent skin contact, which can lead to irritation and absorption of the chemical.[4] |
| Eye Protection | Chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] | To protect eyes from accidental splashes of the chemical in its solid or solution form.[1] |
| Body Protection | A standard laboratory coat must be worn.[2] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of dust particles when handling the solid form or vapors from solutions.[1][7] |
Table 2: Occupational Exposure Limits for Related Compounds
| Compound | Issuing Agency | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| Quinoline | AIHA (WEEL) | 0.001 ppm | As a structurally related compound, this value provides a conservative estimate for risk assessment in the absence of specific data for this compound.[8] |
Step-by-Step Operational Protocol
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
I. Preparation Phase
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to understand its hazards and emergency procedures.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Prepare Work Area: Ensure all work is conducted within a certified chemical fume hood.[1] Cover the work surface with absorbent, disposable bench paper.[9]
II. Handling Phase
-
Weighing: Carefully weigh the solid this compound. Use a disposable weigh boat to avoid contamination of the balance.[9]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Experimental Procedure: Conduct all manipulations of the chemical within the fume hood.
III. Cleanup and Disposal Phase
-
Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[10]
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[2][11] Do not mix with non-hazardous waste.
-
Waste Storage: Seal the hazardous waste container and store it in a designated satellite accumulation area, away from incompatible materials.[1]
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
Table 3: Emergency Response Plan
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention and show the SDS to the medical personnel. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[3] Ventilate the area and decontaminate the spill surface. |
| Large Spill | Evacuate the area immediately. Alert others and contact your institution's emergency response team. |
Disposal Plan
This compound and any materials contaminated with it are to be treated as hazardous waste.
-
Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and any other disposable materials. These must be placed in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound and solvent rinsates from decontamination must be collected in a separate, sealed, and labeled hazardous waste container for halogenated or nitrogenous organic compounds, in accordance with your institution's waste disposal guidelines.[2][10]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional policies.[3]
By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. fishersci.com [fishersci.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
